molecular formula C16H16N5NaO8S B13154568 Ceftizoximesodium

Ceftizoximesodium

Cat. No.: B13154568
M. Wt: 461.4 g/mol
InChI Key: YDRYQCBMSLOZEP-IMTJYWFQSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ceftizoximesodium is a useful research compound. Its molecular formula is C16H16N5NaO8S and its molecular weight is 461.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ceftizoximesodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ceftizoximesodium including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16N5NaO8S

Molecular Weight

461.4 g/mol

IUPAC Name

sodium;(6S,7R)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-[[(E)-N'-hydroxycarbamimidoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H17N5O8S.Na/c1-27-20-9(8-3-2-4-28-8)12(22)18-10-13(23)21-11(15(24)25)7(6-30-14(10)21)5-29-16(17)19-26;/h2-4,10,14,26H,5-6H2,1H3,(H2,17,19)(H,18,22)(H,24,25);/q;+1/p-1/b20-9-;/t10-,14+;/m1./s1

InChI Key

YDRYQCBMSLOZEP-IMTJYWFQSA-M

Isomeric SMILES

CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@H]3N(C2=O)C(=C(CS3)CO/C(=N/O)/N)C(=O)[O-].[Na+]

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=NO)N)C(=O)[O-].[Na+]

Origin of Product

United States

Foundational & Exploratory

Navigating the Gram-Negative Challenge: An In-Depth Technical Guide to the Spectrum of Activity of Ceftizoxime Sodium

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the spectrum of activity of ceftizoxime sodium against Gram-negative bacteria. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanisms, susceptibility patterns, and methodologies essential for a thorough understanding of this third-generation cephalosporin.

Introduction: The Enduring Relevance of Ceftizoxime

Ceftizoxime sodium is a semi-synthetic, third-generation cephalosporin antibiotic with a broad spectrum of bactericidal activity.[1] Unlike some of its predecessors, it exhibits notable stability against a wide array of beta-lactamases, enzymes that are a primary defense mechanism for many resistant bacteria.[2][3] Its primary therapeutic utility lies in its potent activity against a range of Gram-negative and Gram-positive organisms, making it a valuable tool in treating various infections, including those of the respiratory tract, urinary tract, skin, and abdomen.[1] This guide will focus specifically on its efficacy against the formidable challenge of Gram-negative pathogens.

Mechanism of Action: A Targeted Disruption of Cell Wall Synthesis

The bactericidal action of ceftizoxime, like other beta-lactam antibiotics, is achieved through the inhibition of bacterial cell wall synthesis.[1][2] This process is contingent on the drug's ability to bind to and inactivate essential enzymes known as penicillin-binding proteins (PBPs) located within the bacterial periplasmic space.[1][2]

The key steps in ceftizoxime's mechanism of action are:

  • Penetration of the Outer Membrane: In Gram-negative bacteria, the outer membrane presents a formidable barrier. Ceftizoxime traverses this layer, primarily through porin channels, to reach its target PBPs in the periplasm.

  • PBP Binding and Inactivation: Ceftizoxime exhibits a high affinity for specific PBPs, particularly PBP 1a and 1bs, which are critical for the transpeptidation and transglycosylation reactions that cross-link peptidoglycan chains.[4][5][6] By acylating the active site of these enzymes, ceftizoxime effectively halts the synthesis of the rigid peptidoglycan layer.

  • Induction of Cell Lysis: The inhibition of cell wall maintenance and synthesis, coupled with the ongoing activity of bacterial autolytic enzymes (autolysins), leads to a compromised cell wall, osmotic instability, and ultimately, cell lysis and death.[2]

Ceftizoxime Mechanism of Action Outer Membrane Outer Membrane Periplasmic Space Periplasmic Space Inner Membrane Inner Membrane Ceftizoxime Ceftizoxime Porin Channel Porin Channel Ceftizoxime->Porin Channel Enters through PBPs Penicillin-Binding Proteins (PBPs) Porin Channel->PBPs Peptidoglycan Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan Synthesis Inhibits Cell Lysis Cell Lysis Peptidoglycan Synthesis->Cell Lysis Leads to Resistance Mechanisms cluster_mechanisms Resistance Mechanisms Ceftizoxime Ceftizoxime Target Target Ceftizoxime->Target Binds to Target (PBPs) Target (PBPs) Beta-lactamase β-lactamase Production Beta-lactamase->Ceftizoxime Degrades PBP Modification PBP Modification PBP Modification->Target Alters Porin Loss Porin Channel Loss/Mutation Porin Loss->Ceftizoxime Blocks Entry Efflux Pump Efflux Pump Overexpression Efflux Pump->Ceftizoxime Expels

Caption: Overview of ceftizoxime resistance mechanisms.

Methodologies for In Vitro Susceptibility Testing

Accurate determination of bacterial susceptibility to ceftizoxime is crucial for guiding clinical therapy. Standardized methods, such as those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are essential for reliable and reproducible results. [7][8][9]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent. [10] Protocol:

  • Preparation of Ceftizoxime Dilutions: Prepare a series of twofold dilutions of ceftizoxime in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). [11]Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of a microtiter plate containing the ceftizoxime dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of ceftizoxime that completely inhibits visible bacterial growth. [10]

MIC Determination Workflow Start Start Prepare Dilutions Prepare Ceftizoxime Serial Dilutions Start->Prepare Dilutions Inoculate Plate Inoculate Microtiter Plate Prepare Dilutions->Inoculate Plate Prepare Inoculum Prepare Standardized Bacterial Inoculum Prepare Inoculum->Inoculate Plate Incubate Incubate at 35°C for 16-20 hours Inoculate Plate->Incubate Read Results Read and Record MIC Incubate->Read Results End End Read Results->End

Sources

An In-depth Technical Guide to the Beta-Lactamase Stability of Ceftizoxime Sodium in Resistant Strains

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ceftizoxime is a third-generation cephalosporin renowned for its broad spectrum of activity and notable stability against many common beta-lactamase enzymes.[1][2] However, the escalating prevalence of bacterial strains producing sophisticated beta-lactamases, such as Extended-Spectrum β-Lactamases (ESBLs) and AmpC cephalosporinases, necessitates a deeper, more technical understanding of ceftizoxime's stability profile. This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the molecular interactions between ceftizoxime and key resistance enzymes. We will explore the mechanistic basis of its stability, present detailed, field-proven protocols for its quantitative assessment, and offer a logical framework for interpreting stability data in the context of emerging resistance phenotypes.

Introduction: Ceftizoxime and the Beta-Lactamase Challenge

Ceftizoxime, a semisynthetic, parenteral cephalosporin, exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[3][4][5] This is achieved through covalent binding to essential Penicillin-Binding Proteins (PBPs).[3] Structurally, its aminothiazolyl and methoxyimino side chains confer a high degree of stability against hydrolysis by many common plasmid- and chromosomally-mediated beta-lactamases that plagued earlier generations of beta-lactam antibiotics.[1][3][6]

The primary mechanism of resistance threatening the efficacy of ceftizoxime and other cephalosporins is the enzymatic degradation of the antibiotic by bacterial beta-lactamases.[7][8] These enzymes hydrolyze the amide bond in the four-membered beta-lactam ring, rendering the antibiotic inactive before it can reach its PBP target. The continuous evolution of these enzymes, particularly the rise of ESBLs and the hyperproduction of AmpC enzymes, presents a significant clinical and drug development challenge.[7][9] Understanding the precise stability of ceftizoxime against these specific enzymes is therefore critical for its effective clinical application and for the development of future antimicrobial strategies.

The Adversaries: A Primer on Beta-Lactamase Classification

To appreciate ceftizoxime's stability, one must first understand the diversity of the enzymes it encounters. Beta-lactamases are categorized using two primary schemes:

  • Ambler Molecular Classification: Based on amino acid sequence homology, this scheme divides beta-lactamases into four classes.[8][10][11]

    • Class A, C, and D: These are serine-based enzymes where a serine residue in the active site acts as the nucleophile to attack the beta-lactam ring.[8][11]

    • Class B: These are metallo-beta-lactamases (MBLs) that require divalent zinc ions as cofactors for catalysis.[10][11]

  • Bush-Jacoby-Medeiros Functional Classification: This scheme groups enzymes based on their substrate and inhibitor profiles, which often provides a more clinically relevant perspective.[8][10]

For ceftizoxime, the most clinically significant enzymes are found within Ambler Classes A and C.

  • Class A (Group 2be ESBLs): While ceftizoxime is stable against early Class A enzymes like TEM-1 and SHV-1, the extended-spectrum variants (ESBLs) have evolved to efficiently hydrolyze third-generation cephalosporins.[7][12]

  • Class C (Group 1 Cephalosporinases): Commonly known as AmpC beta-lactamases, these enzymes are chromosomally encoded in many Enterobacteriaceae and can be plasmid-mediated. They have a high affinity for cephalosporins, and ceftizoxime is susceptible to hydrolysis by these enzymes.[7]

Stability Profile of Ceftizoxime: A Quantitative Perspective

Ceftizoxime is consistently described as highly resistant to a broad spectrum of common beta-lactamases.[1][4][5] Studies have shown it is not appreciably destroyed by beta-lactamases from Staphylococcus aureus or many common Enterobacteriaceae.[2] Its stability is comparable or superior to other third-generation agents against specific enzyme types. For instance, against Type IV beta-lactamases, ceftizoxime has been shown to be the most stable among several 7-aminothiazolyl alpha-methoxyimino cephalosporins.[13]

However, this stability is not absolute. The emergence of ESBLs and the overproduction of AmpC enzymes have created significant exceptions to its general resistance to hydrolysis.[7]

Table 1: Summary of Ceftizoxime Stability Against Key Beta-Lactamase Classes

Beta-Lactamase Class (Ambler)Representative EnzymesFunctional Group (Bush-Jacoby)Stability of CeftizoximeCausality of Interaction
Class A TEM-1, SHV-12bStable The methoxyimino group sterically hinders the active site of these narrow-spectrum enzymes, preventing efficient hydrolysis.
Class A (ESBL) TEM-3, CTX-M variants2beSusceptible [7]Amino acid substitutions near the active site expand the substrate-binding pocket, allowing accommodation and hydrolysis of bulkier third-generation cephalosporins.
Class B (MBL) VIM, NDM3Variable As zinc-dependent enzymes, their mechanism differs. Stability depends on the specific MBL variant.
Class C (AmpC) E. cloacae P99, plasmid-mediated CMY1Susceptible [7]The active site of AmpC enzymes is inherently well-suited to accommodate cephalosporins, leading to efficient hydrolysis.
Class D (OXA) OXA-type carbapenemases2d, 2dfVariable These enzymes have diverse substrate profiles; stability is highly dependent on the specific OXA variant.

Methodologies for Assessing Beta-Lactamase Stability

A multi-faceted approach combining microbiological and biochemical assays is essential for a complete characterization of ceftizoxime's stability.

Microbiological Assays: The Phenotypic Gold Standard

These assays measure the overall effect of the enzyme within a living bacterium, providing a direct link to potential clinical outcomes.

This foundational test quantifies the minimum concentration of ceftizoxime required to inhibit visible bacterial growth.

  • Principle: A high MIC value in a known beta-lactamase-producing strain, relative to a non-producing control strain, indicates enzymatic degradation of the antibiotic.

  • Methodology (Broth Microdilution - CLSI Standard):

    • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from 3-5 isolated colonies grown on non-selective agar. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Antibiotic Dilution: Perform serial two-fold dilutions of ceftizoxime sodium in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Typical concentration ranges span from 0.06 to 128 µg/mL.

    • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

    • Interpretation: The MIC is the lowest concentration of ceftizoxime that completely inhibits visible growth.

  • Causality: This protocol is a self-validating system. The inclusion of a growth control ensures the bacteria are viable, while the sterility control ensures the medium is not contaminated. The standardized inoculum and cation-adjusted medium are critical for reproducibility, as results can be affected by inoculum density and divalent cation concentration.

This test is crucial for specifically identifying ESBL production as the mechanism of resistance.

  • Principle: ESBLs are inhibited by clavulanic acid. A significant increase in ceftizoxime's activity in the presence of clavulanic acid is indicative of an ESBL-producing organism.[14][15]

  • Methodology:

    • Inoculum Preparation: Prepare a bacterial lawn by swabbing a 0.5 McFarland suspension onto a Mueller-Hinton agar plate.

    • Disk Placement: Place two disks on the agar: one containing ceftizoxime (30 µg) and another containing a combination of ceftizoxime (30 µg) and clavulanic acid (10 µg). Disks should be placed at a specified distance apart (e.g., 20-30 mm center to center).

    • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

    • Interpretation: A ≥ 5 mm increase in the zone of inhibition for the combination disk compared to the ceftizoxime disk alone is a positive result for ESBL production.[16]

  • Causality: Clavulanic acid is a beta-lactamase inhibitor that binds irreversibly to the active site of most Class A ESBLs. By inactivating the enzyme, it "protects" ceftizoxime, restoring its ability to inhibit bacterial growth and thus increasing the zone of inhibition. This differential effect provides strong evidence for the presence of an ESBL.

ESBL_Confirmation_Workflow cluster_setup Preparation cluster_testing Disk Application & Incubation cluster_analysis Interpretation prep_inoculum Prepare 0.5 McFarland Inoculum streak_plate Streak Inoculum onto Mueller-Hinton Agar prep_inoculum->streak_plate place_disks Place Ceftizoxime (ZOX) & ZOX/Clavulanate (ZOX/CLA) Disks streak_plate->place_disks incubate Incubate at 35°C for 16-20 hours place_disks->incubate measure_zones Measure Inhibition Zones (mm) incubate->measure_zones decision Zone(ZOX/CLA) - Zone(ZOX) >= 5 mm? measure_zones->decision result_pos ESBL Positive decision->result_pos Yes result_neg ESBL Negative decision->result_neg No

Caption: Workflow for the ESBL Combination-Disk Test.

Biochemical Assays: Quantifying Enzymatic Activity

These in vitro assays use purified components to measure the direct interaction between the enzyme and the antibiotic, allowing for the calculation of precise kinetic parameters.

This is the definitive method for determining the kinetic parameters of a beta-lactamase against ceftizoxime.

  • Principle: The hydrolysis of the beta-lactam ring in ceftizoxime results in a change in its ultraviolet (UV) absorbance. The rate of this change is directly proportional to the rate of hydrolysis.[17]

  • Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of ceftizoxime sodium of known concentration in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

      • Prepare a solution of purified beta-lactamase enzyme of known concentration in the same buffer.

    • Assay Setup: In a UV-transparent cuvette, combine the buffer and the ceftizoxime solution to a final volume (e.g., 1 mL). Allow the solution to equilibrate to the desired temperature (e.g., 30°C) in a temperature-controlled spectrophotometer.

    • Initiation & Measurement: Initiate the reaction by adding a small, known amount of the enzyme solution. Immediately begin monitoring the decrease in absorbance at the wavelength of maximum absorbance for ceftizoxime (typically around 260 nm).

    • Data Analysis:

      • Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (A = εcl). The change in molar extinction coefficient (Δε) upon hydrolysis must be predetermined.

      • Repeat the assay across a range of ceftizoxime concentrations.

      • Determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant) by fitting the V₀ vs. substrate concentration data to the Michaelis-Menten equation. The catalytic efficiency (kcat/Km) can then be calculated.[18][19]

  • Causality: This method provides a direct measure of enzymatic efficiency. A high kcat/Km value indicates that the enzyme can hydrolyze ceftizoxime very efficiently even at low concentrations, signifying poor stability. Conversely, a low kcat/Km value signifies high stability. The choice of pH 7.0 buffer is critical as it mimics physiological conditions and ensures the enzyme is operating at or near its optimal activity.[20]

Hydrolysis_Assay_Principle Ceftizoxime Ceftizoxime (Intact β-Lactam Ring) Hydrolyzed Hydrolyzed Ceftizoxime (Broken Ring) Ceftizoxime->Hydrolyzed Hydrolysis Spectrophotometer Spectrophotometer (Measures Absorbance at ~260nm) Ceftizoxime->Spectrophotometer High UV Absorbance Hydrolyzed->Spectrophotometer Low UV Absorbance Enzyme β-Lactamase Enzyme->Ceftizoxime Catalyzes

Caption: Principle of the Spectrophotometric Hydrolysis Assay.

Integrated Data Interpretation

Table 2: Illustrative Kinetic and MIC Data for Ceftizoxime

Bacterial Strain / EnzymeBeta-Lactamase ProducedCeftizoxime MIC (µg/mL)Hydrolytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Interpretation
E. coli ATCC 25922None (Control)≤ 1N/ASusceptible
K. pneumoniae (Clinical Isolate 1)TEM-1 (Class A)≤ 1Low (~10³)Stable
E. coli (Clinical Isolate 2)CTX-M-15 (ESBL)64High (>10⁵)Unstable / Resistant
E. cloacae (Clinical Isolate 3)AmpC (Inducible)32Moderate-High (~10⁴)Unstable / Resistant

Note: Kinetic values are illustrative representations for comparative purposes.

The data clearly shows a correlation: strains with enzymes that have a high hydrolytic efficiency against ceftizoxime also exhibit high MIC values.

Interpretation_Decision_Tree start Isolate shows Ceftizoxime MIC > Susceptible Breakpoint esbl_test Perform ESBL Combination-Disk Test start->esbl_test ampc_test Suspect AmpC or other mechanism. Consider AmpC inhibitor tests. esbl_test->ampc_test Negative esbl_pos Resistance due to ESBL Production esbl_test->esbl_pos Positive ampc_pos Resistance likely due to AmpC Hyperproduction ampc_test->ampc_pos Positive other_mech Consider other mechanisms (e.g., porin loss, efflux) ampc_test->other_mech Negative

Caption: Decision tree for investigating ceftizoxime resistance.

Conclusion

Ceftizoxime sodium remains a potent antimicrobial agent, characterized by its inherent stability against a wide array of beta-lactamases.[1][2] This stability, however, is not universal and is critically challenged by the proliferation of resistant strains harboring ESBL and AmpC enzymes.[7] For professionals in drug development and clinical research, a rigorous and systematic evaluation of this stability is paramount.

By employing a combination of robust microbiological methods, such as MIC determination and combination-disk tests, with precise biochemical assays for kinetic analysis, a complete and actionable stability profile can be established. This integrated approach not only validates the performance of ceftizoxime against specific resistant phenotypes but also provides the critical data needed for surveillance, infection control, and the strategic development of next-generation antimicrobial agents.

References

  • Richards, D.M., et al. "Ceftizoxime: a beta-lactamase-stable, broad-spectrum cephalosporin. Pharmacokinetics, adverse effects and clinical use." PubMed, pubmed.ncbi.nlm.nih.gov/6359850/. Accessed 9 February 2026.
  • National Center for Biotechnology Information. "Ceftizoxime." PubChem Compound Summary for CID 6533629, pubchem.ncbi.nlm.nih.gov/compound/Ceftizoxime. Accessed 9 February 2026.
  • Pediatric Oncall. "Ceftizoxime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose." Drug Index, . Accessed 9 February 2026.

  • Fu, K.P., and Neu, H.C. "Antibacterial activity of ceftizoxime, a beta-lactamase-stable cephalosporin." Antimicrobial Agents and Chemotherapy, vol. 17, no. 4, 1980, pp. 583-90.
  • DailyMed. "Cefizox®(CEFTIZOXIME FOR INJECTION, USP)." U.S. National Library of Medicine, dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?setid=4a018789-2917-4848-8422-9658728a3182. Accessed 9 February 2026.
  • Fu, K.P., and Neu, H.C. "Antibacterial activity of ceftizoxime, a beta-lactamase-stable cephalosporin." Antimicrobial Agents and Chemotherapy, vol. 17, no. 4, 1980, pp. 583-90.
  • Jones, R.N., and Wilson, H.W. "Comparative beta-lactamase hydrolysis of and inhibition by 7-aminothiazolyl alpha-methoxyimino cephalosporins." Infection, vol. 10, no. 5, 1982, pp. 303-6.
  • ResearchGate. "Kinetic parameters for ceftazidime hydrolysis by TEM-1 β-lactamase and mutants." ResearchGate, . Accessed 9 February 2026.

  • Saves, I., et al. "Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases." Frontiers in Molecular Biosciences, vol. 4, 2017, p. 10.
  • ChemicalBook. "Ceftizoxime: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc." ChemicalBook, . Accessed 9 February 2026.

  • Kojo, H., et al. "Antibacterial activity of ceftizoxime (FK 749), a new cephalosporin, against cephalosporin-resistant bacteria, and its stability to beta-lactamase." Antimicrobial Agents and Chemotherapy, vol. 16, no. 5, 1979, pp. 549-53.
  • Paterson, D.L., et al. "Outcome of Cephalosporin Treatment for Serious Infections Due to Apparently Susceptible Organisms Producing Extended-Spectrum β-Lactamases: Implications for the Clinical Microbiology Laboratory." Journal of Clinical Microbiology, vol. 39, no. 6, 2001, pp. 2206-12.
  • Ghafourian, S., et al. "Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance." Journal of Scientific and Medical Research, vol. 1, no. 1, 2017.
  • Galleni, M., et al. "A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds." Biochemical Journal, vol. 255, no. 1, 1988, pp. 123-9.
  • Aryal, S. "Beta Lactamase Test - Principle, Procedure, Uses and Interpretation." Microbiology Info.com, 10 Aug. 2022, microbiologyinfo.com/beta-lactamase-test/. Accessed 9 February 2026.
  • De Champs, C., et al. "Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases." Antimicrobial Agents and Chemotherapy, vol. 45, no. 9, 2001, pp. 2630-4.
  • Acharya, T. "Beta (β) Lactamase Test: Principle, Types, Procedure, Results." Microbe Notes, 30 May 2023, microbenotes.com/beta-lactamase-test/. Accessed 9 February 2026.
  • Mshref, M.F., et al. "Determination of Beta-Lactamase Inactivation of Cephalexin by Validated RP-HPLC Method." SciSpace, typeset.io/papers/determination-of-beta-lactamase-inactivation-of-cephalexin-2c264q9v9d. Accessed 9 February 2026.
  • Barry, A.L., et al. "Ceftizoxime: collaborative multiphased in-vitro evaluation including tentative interpretive standards for disc susceptibility tests, beta-lactamase stability, and inhibition." Journal of Antimicrobial Chemotherapy, vol. 10, no. Suppl C, 1982, pp. 25-44.
  • BenchChem. "Stability of Cephaloridine Against Beta-Lactamases: A Comparative Guide to Newer Agents." BenchChem, . Accessed 9 February 2026.

  • Galleni, M., et al. "A survey of the kinetic parameters of class C β-lactamases. Cephalosporins and other β-lactam compounds." Biochemical Journal, vol. 255, no. 1, 1988, pp. 123-9.
  • Powers, R.A., et al. "Hydrolysis of third-generation cephalosporins by class C beta-lactamases. Structures of a transition state analog of cefotoxamine in wild-type and extended spectrum enzymes." Journal of Biological Chemistry, vol. 279, no. 8, 2004, pp. 25492-9.
  • Al-Haroni, M., et al. "Cefixime and cefixime-clavulanate for screening and confirmation of extended-spectrum beta-lactamases in Escherichia coli." Annals of Clinical Microbiology and Antimicrobials, vol. 21, no. 1, 2022, p. 20.
  • Neu, H.C., et al. "In vitro activity and beta-lactamase stability of cefmenoxime." Antimicrobial Agents and Chemotherapy, vol. 22, no. 2, 1982, pp. 316-22.
  • Department of Agriculture, Fisheries and Forestry. "Antimicrobial Susceptibility Testing." DAFF, . Accessed 9 February 2026.

  • World Organisation for Animal Health. "LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING." WOAH, . Accessed 9 February 2026.

  • Bush, K., and Jacoby, G.A. "Updated Functional Classification of β-Lactamases." Antimicrobial Agents and Chemotherapy, vol. 54, no. 3, 2010, pp. 969-76.
  • Vasilev, K., et al. "Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods." Diagnostics (Basel), vol. 13, no. 14, 2023, p. 2434.
  • U.S. Food and Drug Administration. "Antibacterial Susceptibility Test Interpretive Criteria." FDA, . Accessed 9 February 2026.

Sources

Ceftizoxime sodium CAS 68401-82-1 chemical safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Safety of Ceftizoxime Sodium (CAS 68401-82-1) for Research Professionals

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: Ceftizoxime sodium is a third-generation cephalosporin antibiotic, noted for its broad-spectrum activity and stability against β-lactamases.[1][2][3] Its utility in research and clinical settings necessitates a comprehensive understanding of its safety profile, moving beyond a standard Safety Data Sheet (SDS) to a deeper, more practical guide.[1] This document provides an in-depth analysis of the chemical safety, handling protocols, and emergency procedures for Ceftizoxime sodium (CAS 68401-82-1), designed to empower laboratory professionals with the knowledge to work safely and effectively.

Section 1: Chemical and Physical Identity

A foundational understanding of a compound's properties is the first step in a robust safety assessment. Ceftizoxime sodium is typically supplied as a white to pale yellow crystalline powder.[1][4][5] Its high solubility in water is a key factor in its preparation for experimental use and also influences its behavior in the event of an aqueous spill.[3][4][5]

Table 1.1: Chemical Identifiers for Ceftizoxime Sodium

Identifier Value Source(s)
CAS Number 68401-82-1 [6][7]
Molecular Formula C₁₃H₁₂N₅NaO₅S₂ [6][7]
Molecular Weight 405.38 g/mol [6][8]

| Synonyms | Ceftizoxime sodium salt, Cefizox, Eposerin |[5][7] |

Table 1.2: Physical and Chemical Properties

Property Value Source(s)
Appearance White to pale yellow crystalline powder [1][4]
Melting Point ~227°C [4][5]
Solubility Soluble in water and DMSO [4][5]
pH 6.0 - 8.0 (in a 10% aqueous solution) [9]

| Storage Temperature | Recommended at -20°C |[1][3][4] |

Section 2: Hazard Identification and Toxicological Profile

While Ceftizoxime sodium exhibits low acute systemic toxicity, its primary hazards are localized irritation and the potential for allergic sensitization, a characteristic of the β-lactam class of antibiotics.[6] The Globally Harmonized System (GHS) provides a clear framework for these hazards.

Table 2.1: GHS Hazard Classifications for Ceftizoxime Sodium

GHS Classification Hazard Code Description Source(s)
Skin Corrosion/Irritation H315 Causes skin irritation. [7][8]
Serious Eye Damage/Irritation H319 Causes serious eye irritation. [7][8]
Specific Target Organ Toxicity H335 May cause respiratory irritation. [7][8]
Respiratory Sensitization H334 May cause allergy or asthma symptoms or breathing difficulties if inhaled.

| Skin Sensitization | H317 | May cause an allergic skin reaction. | |

Signal Word: Warning [7]

The Causality of Irritation and Sensitization

The irritant properties of Ceftizoxime sodium are attributable to its reactive chemical structure. As a fine powder, it can easily come into contact with mucous membranes in the eyes and respiratory tract, leading to irritation.[7][8]

The more significant, field-proven risk is allergic sensitization.[6] Ceftizoxime is a β-lactam antibiotic, a class of compounds known to cause immunological responses in susceptible individuals.[2][6] The strained β-lactam ring is electrophilic and can covalently bind to endogenous proteins, forming haptens. These modified proteins can be recognized by the immune system, triggering Type I hypersensitivity reactions, from skin rashes to severe anaphylaxis.[10] It is crucial for researchers to recognize that individuals with a known allergy to other β-lactams, such as penicillins, may exhibit cross-allergenicity.[6]

Toxicological Data Summary

The acute toxicity data underscores that the primary risk is not from a single, large systemic dose but from localized contact and repeated exposure leading to sensitization.

Table 2.2: Acute Toxicity Data (Rat)

Route LD50 Value Source(s)
Oral >10 g/kg [6][8]
Intraperitoneal 8130 mg/kg [6]

| Intravenous | 5570 mg/kg |[6] |

No component of this product is listed as a known or potential carcinogen by NTP, IARC, or OSHA.[6][8]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount. The hierarchy of controls—a foundational principle of laboratory safety—must be applied: engineering controls, followed by administrative procedures, and finally, personal protective equipment.[11]

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of Ceftizoxime sodium powder, especially weighing and reconstituting, must be performed in a certified chemical fume hood or a powder containment balance enclosure.[12][13] This is a non-negotiable control to prevent the generation of airborne dust, which is the primary route for respiratory irritation and sensitization.[8]

  • Safety Stations: Laboratories must be equipped with readily accessible and tested eyewash stations and safety showers.[8][14]

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the final barrier between the researcher and the chemical. The correct selection and use of PPE is a critical, self-validating protocol.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant or EN 166-approved chemical safety goggles.[6][8] A face shield may be required for procedures with a high splash potential.

  • Skin Protection:

    • Gloves: Wear powder-free nitrile gloves tested to ASTM D6978 (chemotherapy-grade).[15] Double-gloving is recommended, as it provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.[16] Gloves should be changed every 30-60 minutes or immediately upon contamination.[16]

    • Gown/Coat: A disposable, back-closing, long-sleeved gown made of a low-linting material like polyethylene-coated polypropylene is required to protect the arms and body.[11][15] A standard cotton lab coat is insufficient as it is permeable.

  • Respiratory Protection: When engineering controls are not available or during a large spill cleanup, a NIOSH-approved N95 or P1 dust mask is the minimum requirement.[6]

Protocol 3.1: PPE Donning and Doffing Workflow

Adherence to a strict donning and doffing sequence is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Removing) Don1 1. Wash Hands Thoroughly Don2 2. Don Impermeable Gown Don1->Don2 Don3 3. Don N95 Respirator (If Required) Don2->Don3 Don4 4. Don Safety Goggles Don3->Don4 Don5 5. Don Inner Pair of Gloves Don4->Don5 Don6 6. Don Outer Pair of Gloves (Over Gown Cuff) Don5->Don6 Doff1 1. Remove Outer Gloves (Turn Inside Out) Doff2 2. Remove Gown (Roll Away from Body) Doff1->Doff2 Doff3 3. Wash Hands Thoroughly Doff2->Doff3 Doff4 4. Remove Goggles Doff3->Doff4 Doff5 5. Remove Respirator (If Worn) Doff4->Doff5 Doff6 6. Remove Inner Gloves Doff5->Doff6 Doff7 7. Wash Hands Thoroughly Doff6->Doff7

Caption: PPE Donning and Doffing Workflow.

Section 4: Safe Handling, Storage, and Incompatibility

Protocol 4.1: Safe Handling and Solution Preparation
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment (spatula, weigh paper, conical tube, solvent, vortexer).

  • Aliquotting: Transport the primary container in a secondary carrier to the fume hood.[14] Weigh the desired amount of Ceftizoxime sodium powder. The use of "weigh-in" techniques, where the powder is tapped gently from a spatula into the weigh boat, is preferable to scraping, which can generate dust.

  • Solubilization: Add the powder to the appropriate solvent vessel. Cap the vessel securely before removing it from the fume hood for vortexing or sonication.

  • Post-Handling: Decontaminate the spatula and work surface. Dispose of all contaminated disposables (gloves, weigh paper) in a designated chemical waste container.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[6][8]

Storage
  • Conditions: Store Ceftizoxime sodium in a tightly sealed container in a dry, well-ventilated area.[12] The recommended storage temperature is -20°C to ensure long-term chemical stability.[3][4][13]

  • Atmosphere: Some suppliers note that the compound is air-sensitive, and for long-term storage, placing it under an inert atmosphere (e.g., argon or nitrogen) is a best practice.[8]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[6][12]

Incompatibilities
  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.[6][12] The rationale is that the thiazole and amine functionalities in the Ceftizoxime molecule can be readily oxidized, leading to decomposition and the potential for an exothermic reaction.

Section 5: Emergency Procedures

A prepared response is essential for mitigating the impact of an accidental exposure or spill.

Protocol 5.1: First-Aid Measures

Table 5.1: Emergency First-Aid Response

Exposure Route Action Source(s)
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [6][8][17]
Skin Contact Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation or a rash develops, seek medical attention. [6][8][17]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [6][8][17]

| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[6][13][17] |

Protocol 5.2: Accidental Release (Spill) Response

The response to a spill depends on its scale. This workflow outlines the critical decision points and actions.

Spill_Response cluster_minor Minor Spill (Contained, Small Amount) cluster_major Major Spill (Large Amount, Uncontained) start Spill Occurs alert Alert Personnel in Immediate Area start->alert assess Assess Spill Size alert->assess ppe Don Appropriate PPE (Double Gloves, Gown, Goggles, Respirator) assess->ppe Minor evacuate Evacuate the Laboratory assess->evacuate Major contain Cover with Absorbent Material (Avoid Raising Dust) ppe->contain cleanup Gently Sweep Powder into Waste Container contain->cleanup decon Decontaminate Area with Soap and Water cleanup->decon dispose Seal and Label Waste Container for Disposal decon->dispose secure Restrict Access to the Area evacuate->secure notify Notify EH&S / Emergency Services secure->notify

Caption: Workflow for Responding to a Chemical Spill.

Section 6: Fire Safety and Disposal

  • Fire Fighting: In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[6][13][18] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear, as hazardous combustion products—including oxides of carbon, nitrogen, sulfur, and sodium—will be generated.[6][8][18]

  • Waste Disposal: All waste containing Ceftizoxime sodium, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[8][13] Place materials in a sealed, clearly labeled container. Do not discharge into drains or the environment.[6] Follow all applicable local, state, and federal regulations for disposal.

Conclusion

Ceftizoxime sodium is a valuable tool in research and development, but it demands careful and informed handling. While its systemic toxicity is low, the risks of skin, eye, and respiratory irritation, coupled with the potential for serious allergic sensitization, are significant. The core tenets of safety—containment, vigilance, and preparedness—are essential. By understanding the causality behind the hazards and rigorously applying the protocols outlined in this guide, researchers can ensure a safe laboratory environment while advancing their scientific objectives.

References

  • DC Fine Chemicals. (2024). Ceftizoxime sodium, for culture media use Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. (n.d.). Ceftizoxime Sodium. PubChem Compound Summary for CID 23663938. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets: Ceftizoxime Sodium. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Label: cefizox- ceftizoxime sodium injection, powder, lyophilized, for solution. DailyMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ceftizoxime. PubChem Compound Summary for CID 6533629. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Considerations for personal protective equipment when handling cytotoxic drugs. Retrieved from [Link]

  • U.S. Pharmacopeia. (2025). Ceftizoxime Sodium. Retrieved from [Link]

  • Wolters Kluwer. (n.d.). ceftizoxime sodium. Retrieved from [Link]

  • National Institutes of Health, Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

Sources

Physicochemical Profiling of Ceftizoxime Sodium: pH-Dependent Ionization and Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ionization state of Ceftizoxime Sodium (


) is the primary determinant of its solubility, membrane permeability, and hydrolytic stability. Unlike other third-generation cephalosporins (e.g., Cefotaxime), Ceftizoxime lacks a labile substituent at the C-3 position, conferring unique stability characteristics. This guide provides a rigorous analysis of the pH-dependent physicochemical behavior of Ceftizoxime, detailing its dissociation constants (pKa), speciation profiles, and degradation kinetics to support robust formulation development.

Molecular Architecture & Ionization Centers

Ceftizoxime is a semi-synthetic, broad-spectrum cephalosporin. Its physicochemical behavior is governed by two primary ionizable functional groups located on the cephem nucleus and the C-7 side chain.

Structural Analysis[1]
  • C-4 Carboxyl Group: A strongly acidic group attached to the dihydrothiazine ring. This group is responsible for the formation of the sodium salt and ensures high aqueous solubility.

  • C-7 Aminothiazole Ring: A weakly basic group. The presence of the thiazole ring reduces the electron density on the exocyclic amine, lowering its pKa compared to aliphatic amines.

  • C-7 Methoxyimino Group: This group confers stability against beta-lactamases but does not significantly participate in ionization within the physiological pH range (syn-isomer configuration is critical for activity).

  • C-3 Position: Occupied by a hydrogen atom (unlike the acetoxymethyl group in Cefotaxime). This structural feature eliminates the pathway for deacetylation, significantly simplifying the degradation profile.

The pH-Ionization Profile

Understanding the dissociation constants (pKa) is critical for predicting the drug's behavior in vivo and in formulation. Ceftizoxime exists in different ionic forms depending on the pH of the environment.

Dissociation Constants (pKa)

Based on structural analogs and potentiometric data for aminothiazolyl cephalosporins, the ionization events are defined as follows:

Ionization CenterTypeApproximate pKaDescription
Carboxyl Group (C-4) Acidic (

)
2.1 – 2.8 Deprotonation yields the carboxylate anion.
Aminothiazole (C-7) Basic (

)
3.2 – 4.5 Protonation of the amine occurs only at very low pH.
Species Distribution

The distribution of ionic species follows the Henderson-Hasselbalch kinetics.

  • pH < 2.0 (Cationic Dominance): Both the carboxyl group and the aminothiazole group are protonated (

    
    , 
    
    
    
    ). The molecule carries a net positive charge.
  • pH 2.8 – 3.5 (Zwitterionic Transition): The carboxyl group deprotonates (

    
    ) while the amine remains protonated (
    
    
    
    ). The net charge approaches zero (isoelectric region), often correlating with minimum solubility for the free acid form.
  • pH > 4.5 (Anionic Dominance): The aminothiazole group loses its proton (

    
    ), and the carboxyl group remains deprotonated (
    
    
    
    ). The molecule carries a net negative charge. This is the predominant form in the commercial sodium salt formulation and at physiological pH (7.4).
Visualization of Ionization Pathways

IonizationPath Figure 1: pH-Dependent Ionization Speciation of Ceftizoxime Cation Cationic Form (H2L+) pH < 2.0 (COOH, NH3+) Zwitterion Zwitterionic Form (HL) pH ~ 2.8 - 3.5 (COO-, NH3+) Cation->Zwitterion pKa1 ~ 2.5 (-H+) Anion Anionic Form (L-) pH > 4.5 (COO-, NH2) Zwitterion->Anion pKa2 ~ 3.8 (-H+)

pH Effects on Stability & Degradation[3]

The stability of Ceftizoxime is strictly pH-dependent, exhibiting a characteristic U-shaped pH-rate profile.

Hydrolysis Kinetics
  • Acidic Catalysis (pH < 3.0): Specific acid catalysis targets the beta-lactam ring. Protonation of the beta-lactam nitrogen or oxygen increases the electrophilicity of the carbonyl carbon, facilitating water attack.

  • Alkaline Catalysis (pH > 8.0): Hydroxide ions (

    
    ) act as potent nucleophiles, directly attacking the beta-lactam carbonyl. This reaction is rapid and irreversible, leading to the opening of the beta-lactam ring and formation of the biologically inactive ceftizoxime open-ring acid (seco-derivative).
    
  • Maximum Stability (pH 4.5 – 6.5): The degradation rate is minimal in this range. The absence of the C-3 leaving group makes Ceftizoxime significantly more stable in this region compared to Cefotaxime, which undergoes hydrolysis of the C-3 ester.

Degradation Pathway Diagram

Degradation Figure 2: Primary Hydrolytic Degradation Pathway of Ceftizoxime cluster_conditions Catalytic Factors Ceftizoxime Intact Ceftizoxime (Active) Intermediate Tetrahedral Intermediate Ceftizoxime->Intermediate Nucleophilic Attack (OH- or H2O) OpenRing Hydrolyzed Product (Seco-Ceftizoxime) (Inactive) Intermediate->OpenRing Beta-Lactam Ring Opening Acid Acid (H+) Protonates Carbonyl Acid->Ceftizoxime Base Base (OH-) Direct Attack Base->Ceftizoxime

Experimental Protocols

To validate these properties in a specific formulation context, the following self-validating protocols are recommended.

Protocol A: Spectrophotometric Determination of pKa

This method utilizes the shift in UV absorption maxima (


) associated with the ionization of the aminothiazole chromophore.
  • Preparation: Prepare a

    
     stock solution of Ceftizoxime Sodium in degassed water.
    
  • Buffer System: Prepare a series of 10 buffers ranging from pH 1.5 to 8.0 (ionic strength adjusted to 0.1 M with KCl). Note: Avoid phosphate buffers if studying metal chelation; use acetate or citrate.

  • Measurement:

    • Blank the UV-Vis spectrophotometer with the respective buffer.

    • Scan samples from 200 nm to 400 nm.

    • Observe the bathochromic or hypsochromic shift in the 230-260 nm region (aminothiazole absorption).

  • Calculation: Plot Absorbance vs. pH at the wavelength of maximum change. Use the Henderson-Hasselbalch transformation:

    
    
    Where 
    
    
    
    is absorbance at specific pH,
    
    
    is absorbance of fully deprotonated form, and
    
    
    is absorbance of protonated form.
Protocol B: Stability-Indicating HPLC Method
  • Column: C18 Reverse Phase (e.g.,

    
    ).
    
  • Mobile Phase:

    • Solvent A: Phosphate buffer (pH 3.6).

    • Solvent B: Acetonitrile.

    • Isocratic ratio: 90:10 (Adjust based on retention time).

  • Detection: UV at 254 nm.

  • Stress Conditions:

    • Acid: 0.1 N HCl,

      
      , 1 hour.
      
    • Base: 0.1 N NaOH,

      
      , 1 hour.
      
    • Oxidation: 3%

      
      , RT, 1 hour.
      
  • Validation: Ensure resolution (

    
    ) between the parent peak and the major degradation product (open-ring acid).
    

Implications for Drug Development[4]

ParameterImplicationRecommendation
Solubility High solubility at pH > 4.5 due to carboxylate ionization.Formulate as a sodium salt in buffered vehicles (pH 6.0–7.5) for injection.
Admixture Compatibility pH of admixture must remain > 4.5 to prevent precipitation of the free acid.Avoid mixing with highly acidic drugs (e.g., Vancomycin HCl) in the same syringe.
Lipophilicity (LogD) LogD decreases as pH increases (anionic form is hydrophilic).Low membrane permeability in the anionic state; administered parenterally (IV/IM) rather than orally.

References

  • Degradation Kinetics of Cephalosporins

    • Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution. Journal of Pharmaceutical Sciences.
  • pKa Determination Methodology

    • Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches. Chemosphere.[1]

  • Ceftizoxime Structure & Properties

    • PubChem Compound Summary for CID 6533629, Ceftizoxime.
  • Stability in Admixtures

    • Stability of ceftizoxime sodium... in ready-to-use metronidazole bags. American Journal of Health-System Pharmacy.
  • Analytical Methods

    • Simultaneous Estimation of Ceftazidime and Ceftizoxime in Pharmaceutical Formulations by HPLC Method.
    • [2]

Sources

Technical Guide: Protein Binding Characteristics of Ceftizoxime Sodium in Serum

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ceftizoxime sodium (CZX) is a third-generation, broad-spectrum cephalosporin antibiotic distinguished by its exceptionally low serum protein binding profile (~30%). Unlike highly bound analogues such as ceftriaxone (~95%), ceftizoxime maintains a high fraction of unbound (free) drug in the systemic circulation.

This technical guide analyzes the pharmacokinetics of ceftizoxime protein binding, detailing the molecular mechanisms, clinical implications, and the "gold standard" experimental protocols (Equilibrium Dialysis coupled with HPLC) required for accurate quantification.

Molecular Mechanism & Pharmacokinetic Profile[1]

The Free Drug Hypothesis

The clinical efficacy of ceftizoxime is governed by the Free Drug Hypothesis , which posits that only the non-protein-bound fraction of a drug is capable of:

  • Crossing biological membranes (extravasation).

  • Interacting with bacterial Penicillin-Binding Proteins (PBPs).[1]

  • Undergoing glomerular filtration for renal clearance.

Albumin Interaction

Ceftizoxime binds primarily to Human Serum Albumin (HSA) via reversible, non-covalent interactions (Van der Waals forces and hydrogen bonding).

  • Binding Capacity: Low (~30%).

  • Linearity: Binding is concentration-independent (linear) across standard therapeutic ranges (10–100 µg/mL). This contrasts with ceftriaxone, which exhibits non-linear, saturable binding.

Pharmacokinetic Pathway Diagram

The following diagram illustrates the dynamic equilibrium between bound and free ceftizoxime and its downstream effects on tissue distribution and clearance.

PK_Pathway Serum Total Serum Ceftizoxime Albumin Albumin-Drug Complex (30%) Serum->Albumin Reversible Binding FreeDrug Free Drug Fraction (70%) Serum->FreeDrug Dissociation Tissue Tissue Penetration (Interstitial Fluid) FreeDrug->Tissue Passive Diffusion Kidney Renal Elimination (Glomerular Filtration) FreeDrug->Kidney Rapid Clearance Bacteria Bacterial Target (PBP Inhibition) Tissue->Bacteria Pharmacodynamic Effect

Figure 1: Pharmacokinetic pathway of Ceftizoxime. Note the high percentage of free drug (70%) driving both tissue penetration and rapid renal clearance.

Quantitative Characteristics: Comparative Analysis

To understand the unique profile of ceftizoxime, it must be contextualized against other third-generation cephalosporins. The low binding affinity results in a shorter half-life but higher immediate bioavailability in interstitial fluids.

ParameterCeftizoxime (CZX)Ceftriaxone (CRO)Cefotaxime (CTX)
Protein Binding (%) 30 ± 2% 90 – 95% 30 – 40%
Binding Type Linear (Non-saturable)Non-linear (Saturable)Linear
Serum Half-life (t½) 1.4 – 1.7 hours6 – 9 hours1.0 – 1.5 hours
Renal Clearance High (due to free fraction)Low (restricted by albumin)High
Primary Protein AlbuminAlbuminAlbumin

Data Source: Synthesized from Peterson et al. (1982) and comparative PK reviews [1][2].

Experimental Methodology: Equilibrium Dialysis

While Ultrafiltration is faster, Equilibrium Dialysis (ED) remains the regulatory "gold standard" for determining protein binding because it minimizes non-specific binding (NSB) to device membranes and avoids the "Gibbs-Donnan effect" errors common in filtration methods.

Principle

Two chambers are separated by a semi-permeable membrane (Molecular Weight Cut-Off: 12–14 kDa).[2] Serum containing Ceftizoxime is placed in one chamber, and a protein-free buffer in the other. Free drug diffuses until equilibrium is reached.[2]

Protocol: Rapid Equilibrium Dialysis (RED)

Objective: Determine the fraction unbound (


) of Ceftizoxime.

Materials:

  • Device: Teflon RED base plate with single-use inserts (e.g., Thermo Scientific or equivalent).

  • Membrane: Cellulose ester, MWCO 12–14 kDa.

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.[3]

  • Matrix: Pooled Human Serum (pH adjusted to 7.4).

Step-by-Step Workflow:

  • Preparation of Spiked Plasma:

    • Prepare a stock solution of Ceftizoxime Sodium in PBS (1 mg/mL).

    • Spike human serum to achieve final concentrations of 10, 50, and 100 µg/mL (covering the therapeutic range).

    • Critical Control: Incubate spiked serum at 37°C for 30 mins prior to loading to allow initial binding equilibrium.

  • Loading the Device:

    • Chamber A (Sample): Add 200 µL of Spiked Serum.

    • Chamber B (Buffer): Add 350 µL of PBS (pH 7.4).

    • Note: Volume ratios may vary by device manufacturer; maintain hydrostatic balance.

  • Equilibration:

    • Seal the plate with gas-permeable film.

    • Incubate at 37°C on an orbital shaker (approx. 250 rpm) for 4 hours .

    • Validation: Time to equilibrium must be validated; 4 hours is standard for cephalosporins.

  • Sample Collection:

    • Aspirate 50 µL from Chamber A (Retentate/Bound+Free).

    • Aspirate 50 µL from Chamber B (Dialysate/Free).

    • Matrix Matching: To ensure identical HPLC response, add 50 µL of blank serum to the Dialysate sample and 50 µL of blank buffer to the Retentate sample.

  • Protein Precipitation:

    • Add 200 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Cefotaxime) to all samples.

    • Vortex for 1 min; Centrifuge at 10,000 x g for 10 min.

    • Inject supernatant into HPLC.

Experimental Workflow Diagram

ED_Protocol Prep Spike Serum with Ceftizoxime (10-100 µg/mL) Load Load RED Device (Serum vs. PBS pH 7.4) Prep->Load Incubate Incubate 37°C, 4 Hours (Orbital Shaking) Load->Incubate Harvest Harvest Aliquots (Chamber A & B) Incubate->Harvest Precip Precipitate Proteins (Acetonitrile + IS) Harvest->Precip HPLC HPLC-UV Analysis (Calc Bound %) Precip->HPLC

Figure 2: Step-by-step workflow for determining protein binding via Rapid Equilibrium Dialysis.

Analytical Validation (HPLC-UV)

Quantification of Ceftizoxime requires a validated High-Performance Liquid Chromatography (HPLC) method.[4][5]

  • Column: C18 Reverse Phase (e.g., µBondapak C18, 3.9 x 300 mm).

  • Mobile Phase: Phosphate Buffer (0.01 M, pH 6.0) : Acetonitrile (90:10 v/v).

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV Absorbance at 254 nm (primary) or 310 nm.

  • Internal Standard: Cefotaxime is commonly used due to structural similarity but distinct retention time.

  • Calculation:

    
    
    

Clinical & Translational Implications

Tissue Penetration

The low protein binding (30%) of Ceftizoxime is a significant clinical advantage for treating deep-seated infections. According to Fick’s law of diffusion, the rate of drug transfer into tissues is proportional to the concentration gradient of the free drug . Consequently, Ceftizoxime achieves therapeutic concentrations in:

  • Cerebrospinal Fluid (CSF) (Crucial for meningitis).

  • Peritoneal fluid.[6]

  • Interstitial fluid of soft tissues.

Renal Elimination

Because only unbound drug is filtered by the glomerulus, Ceftizoxime is cleared rapidly (t½ ~1.4–1.7 h). This necessitates more frequent dosing (e.g., q8h or q12h) compared to high-binding analogues like Ceftriaxone (q24h), which use albumin as a "reservoir" to extend half-life.

References

  • Peterson, L. R., Gerding, D. N., Van Etta, L. L., Eckfeldt, J. H., & Larson, T. A. (1982).[7] Pharmacokinetics, protein binding, and extravascular distribution of ceftizoxime in normal subjects.[7][8][9] Antimicrobial Agents and Chemotherapy, 22(5), 878–881.[7][9] [Link]

  • LeBel, M., Ericson, J. F., & Pitkin, D. H. (1984).[4] Improved High-Performance Liquid Chromatographic (HPLC) Assay Method for Ceftizoxime.[4][10][11] Journal of Liquid Chromatography, 7(5), 961-968.[4] [Link][4][12]

  • Craig, W. A., & Kunin, C. M. (1976). Significance of serum protein and tissue binding of antimicrobial agents. Annual Review of Medicine, 27, 287-300. [Link]

  • FDA Prescribing Information. (n.d.). Cefizox (Ceftizoxime Sodium) Injection. [Link]

  • Waters, N. J., et al. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences, 97(10), 4586-4595.[3] [Link]

Sources

Methodological & Application

Application Note: In Vitro Antimicrobial Susceptibility Testing (AST) for Ceftizoxime Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details the technical workflow for determining the in vitro activity of Ceftizoxime Sodium against Gram-negative and Gram-positive bacteria. Unlike routine clinical summaries, this guide focuses on the causality of experimental variables —specifically how salt correction, cation adjustment, and inoculum stability directly impact Minimum Inhibitory Concentration (MIC) accuracy.

Target Audience: Assay Development Scientists, QC Microbiologists, and Pharmacology Researchers.

Scientific Foundation

Mechanism of Action

Ceftizoxime is a beta-lactam antibiotic that functions as a structural analog of D-alanyl-D-alanine. Its efficacy relies on covalent binding to Penicillin-Binding Proteins (PBPs) , specifically PBP 3 (essential for septation) and PBP 1a/1b (essential for cell elongation) in Enterobacterales.

  • Primary Target: PBP 3 (leads to filamentation).[1]

  • Secondary Target: PBP 1a/1bs (leads to rapid lysis).

  • Resistance Stability: The aminothiazolyl side chain confers high stability against classical plasmid-mediated beta-lactamases (TEM-1, TEM-2, SHV-1), though it is hydrolyzed by ESBLs and AmpC cephalosporinases.

The "Salt" Variable

Ceftizoxime is supplied as Ceftizoxime Sodium . In AST, we must test the concentration of the active moiety (Ceftizoxime free acid), not the salt.

  • Molecular Weight (Sodium Salt): ~405.38 g/mol [2]

  • Molecular Weight (Free Acid): ~383.40 g/mol

  • Implication: Weighing the powder "as is" without correction results in an under-dosed assay (approx. 5-6% error), potentially shifting an MIC from "Susceptible" to "Intermediate."

Experimental Workflow Visualization

The following diagram outlines the critical path for Broth Microdilution, highlighting decision nodes where assay failure most commonly occurs.

AST_Workflow Start Start: Ceftizoxime Sodium Powder Calc Potency Calculation (Apply Salt Correction) Start->Calc Stock Stock Solution Prep (1000 µg/mL in Phosphate Buffer/Water) Calc->Stock Dilution Serial Dilution in CAMHB (Range: 0.03 - 64 µg/mL) Stock->Dilution Combine Inoculation (Within 15 mins of Prep) Dilution->Combine Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Combine Incubate Incubation (35°C ± 2°C, 16-20h) Combine->Incubate Read Read MIC (Visual/Automated) Incubate->Read QC_Check QC Validation (E. coli ATCC 25922) Read->QC_Check Decision Data Valid? QC_Check->Decision Report Report MIC Decision->Report Yes Fail Reject Run & Troubleshoot Decision->Fail No

Figure 1: Critical Path Workflow for Ceftizoxime AST. Note the mandatory "Potency Calculation" step before stock preparation.

Detailed Protocol: Broth Microdilution (BMD)

Material Preparation

Solvent Selection: Ceftizoxime sodium is highly water-soluble.

  • Preferred Solvent: Sterile Deionized Water or Phosphate Buffer (pH 6.0).

  • Diluent: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Why CAMHB? Standard Mueller-Hinton lacks physiological levels of Calcium (

      
      ) and Magnesium (
      
      
      
      ). Variations in these cations alter outer membrane permeability (especially in P. aeruginosa) and can artificially skew MICs .
Stock Solution Calculation (The "Potency" Formula)

Do not assume 100% purity. Calculate the required weight (


) using the manufacturer's Certificate of Analysis (CoA).


  • 
    : Weight of powder to weigh (mg)
    
  • 
    : Target concentration of active moiety (µg/mL)
    
  • 
    : Volume to prepare (mL)
    
  • 
    : Potency (
    
    
    
    ) from CoA.

Note: If the CoA lists potency "as is" (e.g., 940 µg/mg), use that number. If it lists "anhydrous" or "free acid" potency, you must also account for water content and the sodium salt ratio.

Step-by-Step Procedure
  • Stock Prep: Prepare a master stock at 1000 µg/mL (or 10x the highest tested concentration).

    • Storage: Aliquot and freeze at -80°C (stable for 6 months). Do not refreeze.

  • Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.

  • Serial Dilution:

    • Add 200 µL of working stock (e.g., 128 µg/mL) to Column 1.

    • Transfer 100 µL from Col 1 to Col 2. Mix 5-8 times.

    • Repeat transfer down to Column 10. Discard 100 µL from Col 10.

    • Col 11:[2] Growth Control (Broth + Bacteria, no Drug).

    • Col 12: Sterility Control (Broth only).

  • Inoculum Preparation (Direct Colony Suspension):

    • Pick 3-5 colonies from an overnight non-selective agar plate.

    • Suspend in saline to match 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilution: Dilute this suspension 1:100 in CAMHB to achieve

      
       CFU/mL.
      
  • Inoculation:

    • Add 50 µL of the diluted inoculum to wells 1-11.

    • Final Test Density:

      
       CFU/mL.
      
    • Time Criticality: Inoculate panels within 15 minutes of adjusting turbidity to prevent bacterial doubling or death, which alters the inoculum size.

  • Incubation:

    • Seal plate with breathable film.

    • Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Quality Control & Data Interpretation

Validating the Run

Before analyzing test samples, verify the Quality Control (QC) strain results. If the QC strain falls outside these ranges, the entire run is invalid and must be repeated.

Table 1: CLSI QC Ranges for Ceftizoxime

QC OrganismATCC StrainMIC Range (µg/mL)Disk Diffusion (30 µg)
Escherichia coliATCC 25922 0.03 – 0.1229 – 35 mm
Pseudomonas aeruginosaATCC 27853 16 – 6412 – 17 mm
Staphylococcus aureusATCC 29213 1 – 4N/A

Note: P. aeruginosa is intrinsically less susceptible to Ceftizoxime compared to other 3rd gen cephalosporins like Ceftazidime.

Interpretive Breakpoints (Enterobacterales)

Refer to the latest CLSI M100 or EUCAST tables for clinical reporting. The values below are standard references for research.

  • Susceptible (S):

    
     µg/mL
    
  • Intermediate (I): 2 µg/mL

  • Resistant (R):

    
     µg/mL
    

Troubleshooting Guide

ObservationProbable CauseCorrective Action
QC MIC is too high Inoculum too heavyVerify 0.5 McFarland with a photometric device, not just visually.
Potency calculation errorDid you correct for the Sodium salt? Re-calculate stock prep.
QC MIC is too low Drug degradationWas the stock stored at -20°C? Move to -80°C. Cephalosporins hydrolyze in moisture.
Skipped Wells Pipetting errorCheck tip seating on multichannel pipettes. Ensure adequate mixing (5-8 cycles).
Trailing Growth Beta-lactamase inductionCommon with AmpC producers. Read the MIC at the first point of significant reduction, or ignore faint haze (trailing) unless it's a Proteus spp.

References

  • National Institutes of Health (NIH). Antimicrobial susceptibility testing of aquatic bacteria: quality control disk diffusion ranges for Escherichia coli ATCC 25922. Available at: [Link]

  • American Society for Microbiology (ASM). Differences between ceftizoxime and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing.[3][4] (Updated Annually). Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Routine and extended internal quality control for MIC determination.[5] Available at: [Link]

Sources

Synthesis and purification methods of ceftizoxime sodium

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Purification of Ceftizoxime Sodium

Authored by: A Senior Application Scientist

Introduction: The Role and Significance of Ceftizoxime Sodium

Ceftizoxime is a third-generation cephalosporin antibiotic renowned for its broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which disrupts the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis.[4][5] A key structural feature of ceftizoxime is the removal of the C-3 side chain typical of many cephalosporins, a modification that enhances its stability against hydrolysis by β-lactamase enzymes produced by resistant bacteria.[1]

Developed by Fujisawa Pharmaceutical Co., Ltd. and first marketed in 1982, ceftizoxime sodium remains a critical therapeutic agent for treating severe infections, including septicemia, meningitis, and respiratory and urinary tract infections.[6][7] The synthesis of high-purity ceftizoxime sodium is paramount to ensure its safety and efficacy, as process-related impurities can impact stability and potentially cause adverse reactions.[8] This guide provides a detailed exploration of the prevalent synthetic pathways and robust purification protocols for producing pharmaceutical-grade ceftizoxime sodium, intended for researchers and professionals in drug development and manufacturing.

Part 1: Chemical Synthesis of Ceftizoxime Sodium

The industrial synthesis of ceftizoxime sodium is a multi-step process that culminates in the formation of ceftizoxime acid, which is then converted to its sodium salt. The most common and efficient route involves the acylation of the 7-amino cephem core with an activated side chain.

Core Synthetic Strategy

The primary strategy involves the condensation of 7-amino-3-cephem-4-carboxylic acid (7-ANCA), the core bicyclic structure of cephalosporins, with an activated form of the (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid side chain.[8][9][10] The use of an activated ester of the side chain, such as a benzothiazole thioester (AE active ester), facilitates the amide bond formation under mild conditions, preserving the integrity of the labile β-lactam ring.[8]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Side Chain Activation cluster_1 Step 2: Condensation Reaction cluster_2 Step 3: Salt Formation A 2-(2-amino-4-thiazolyl)-2- (methoxyimino)acetic acid C AE Active Ester (Side Chain) A->C Activation B Activating Agent (e.g., 2-mercaptobenzothiazole) B->C E Ceftizoxime Acid (Crude Product) C->E Condensation (Organic Base, Solvent) D 7-Amino-3-cephem-4- carboxylic acid (7-ANCA) D->E G Ceftizoxime Sodium (Crude Salt) E->G Salification (Water/Acetone) F Salt-forming Agent (e.g., Sodium Isooctanoate) F->G

Caption: Workflow for the synthesis of Ceftizoxime Sodium.

Detailed Synthesis Protocol

This protocol outlines the synthesis of ceftizoxime acid followed by its conversion to ceftizoxime sodium.

Protocol 1: Synthesis of Ceftizoxime Acid via Condensation

  • Rationale: This step creates the core structure of the antibiotic by coupling the cephem nucleus with the side chain responsible for its antibacterial spectrum. The reaction is conducted in an alkaline environment using an organic base like triethylamine to deprotonate the amino group of 7-ANCA, making it a more effective nucleophile.[8][11]

  • Reaction Setup: In a suitable reaction vessel, suspend 7-amino-3-cephem-4-carboxylic acid (7-ANCA) and the AE active ester (2-methoxyimino-2-(2-amino-4-thiazolyl)-(Z)-thioacetic acid benzothiazole ester) in a mixed solvent system, such as water and ethanol. A typical molar ratio of 7-ANCA to the active ester is between 1:1.0 and 1:1.3.[8]

  • Base Addition: Cool the suspension to a temperature between 0°C and 30°C. Slowly add an organic base (e.g., triethylamine) to create an alkaline environment, facilitating the reaction.[8]

  • Reaction Monitoring: Stir the mixture at the controlled temperature until the reaction is complete, as monitored by High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, add water and an extraction solvent like dichloromethane to separate the product. The aqueous layer, containing the ceftizoxime acid salt, is filtered.[8]

  • Acidification and Crystallization: Adjust the pH of the filtrate to approximately 3 with an acid (e.g., hydrochloric acid). This protonates the carboxylic acid group, causing the ceftizoxime acid to precipitate.[6]

  • Collection: Collect the precipitated ceftizoxime acid by filtration, wash with water, and dry under vacuum.

Protocol 2: Conversion to Ceftizoxime Sodium

  • Rationale: The free acid form of ceftizoxime has low aqueous solubility. Converting it to the sodium salt is necessary for parenteral administration. This is a straightforward acid-base reaction where a sodium-containing base neutralizes the carboxylic acid. Sodium isooctanoate is often preferred as it is an organic salt that facilitates a clean reaction and crystallization.[6][12]

  • Dissolution: In a reaction flask, add purified water and cool to between 5°C and 10°C.[6][13]

  • Salt Formation: Add the synthesized ceftizoxime acid (e.g., 0.03 mol) to the cold water. While stirring, add a salt-forming agent such as sodium isooctanoate (e.g., 0.036 mol) in batches. The molar ratio of acid to the salt-forming agent is typically 1:1 to 1:1.5.[6][12]

  • Reaction Completion: Continue stirring for approximately 1.5 hours until the reaction is complete.[6][13]

  • Decolorization: Add activated carbon to the solution to decolorize it, then filter to remove the carbon.[6]

  • Crystallization: Transfer the filtrate to a crystallization vessel. At a controlled temperature of 20-25°C, slowly add an anti-solvent, typically acetone, to the aqueous solution while stirring. This reduces the solubility of the ceftizoxime sodium, inducing crystallization.[6][12]

  • Isolation and Drying: Collect the crystals by filtration, wash with acetone, and dry under vacuum to obtain crude ceftizoxime sodium.[6]

ParameterTypical Value/RangeSource(s)
Synthesis
7-ANCA : Active Ester Ratio1:1.0 to 1:1.3 (molar)[8]
Reaction Temperature0 - 30°C[8]
Salt Formation
Acid : Na Isooctanoate Ratio1:1 to 1:1.5 (molar)[6][12]
Reaction Temperature-10 to 30°C[6]
Crystallization Temperature20 - 25°C[6][13]
Overall Yield ~53% (total)[6]
Purity (Post-synthesis) 99.3% (by HPLC)[6]

Part 2: Purification of Ceftizoxime Sodium

Purification is a critical step to remove process-related impurities, unreacted starting materials, and potential degradation products, ensuring the final Active Pharmaceutical Ingredient (API) meets stringent pharmacopeial standards.[14][15] Common impurities include the E-isomer of ceftizoxime, open-ring derivatives, and dimers formed during synthesis.[14][16][17] The primary method for purifying ceftizoxime sodium is recrystallization.

Purification Strategy: Recrystallization

Recrystallization is an effective technique for purifying crystalline solids. The principle relies on the differential solubility of the compound and its impurities in a selected solvent system at different temperatures, or by changing the solvent composition. For ceftizoxime sodium, a solvent/anti-solvent system is highly effective. The crude material is dissolved in a solvent in which it is highly soluble (water), and an anti-solvent in which it is poorly soluble (e.g., acetone, ethanol) is added to induce precipitation of the pure compound, leaving impurities behind in the mother liquor.[12][18]

Purification Workflow Diagram

Purification_Workflow A Crude Ceftizoxime Sodium B Dissolve in Purified Water (Room Temperature) A->B C Add Activated Carbon (Decolorization) B->C D Filter to Remove Carbon C->D E Aqueous Solution of Ceftizoxime Sodium D->E F Slowly Add Anti-Solvent (e.g., Acetone or Ethanol) with Stirring E->F Induces Crystallization G Crystal Slurry F->G H Stir for 1-2 hours (Crystal Growth) G->H I Filter to Collect Crystals H->I J Wash Crystals with Anti-Solvent I->J K Dry Under Vacuum (e.g., 50°C) J->K L High-Purity Ceftizoxime Sodium (>99.5% by HPLC) K->L

Caption: Recrystallization workflow for Ceftizoxime Sodium.

Detailed Purification Protocol

Protocol 3: Recrystallization of Ceftizoxime Sodium

  • Rationale: This refining method leverages solubility differences to significantly enhance purity. Dissolving the crude salt in a minimal amount of water and then adding a miscible organic anti-solvent drastically reduces the solubility of ceftizoxime sodium, forcing it to crystallize out of the solution, often in a purer form.[12] The slow addition of the anti-solvent and subsequent stirring period are crucial for forming well-defined, easily filterable crystals.

  • Dissolution: At room temperature, dissolve the crude ceftizoxime sodium (e.g., 10g) in a minimal amount of purified water (e.g., 20ml) in a suitable vessel with stirring.[12][13]

  • Decolorization: Add a small amount of activated carbon (e.g., 0.2g) to the solution and stir for 30 minutes to remove colored impurities.[12][13]

  • Filtration: Filter the solution through suction filtration to remove the activated carbon, washing the filter cake with a small amount of water.

  • Crystallization: Transfer the clear filtrate to a crystallization vessel. While stirring, slowly drip in an anti-solvent, such as acetone. A typical volume ratio of water to acetone can range from 1:4 to 1:20.[12]

  • Crystal Maturation: After the addition of acetone is complete, continue to stir the resulting slurry for 1-2 hours to allow for complete crystallization and crystal growth.[12][13]

  • Collection and Washing: Collect the purified crystals by filtration. Wash the filter cake with the anti-solvent (acetone) to remove any residual mother liquor.[12]

  • Drying: Dry the purified ceftizoxime sodium under vacuum at an appropriate temperature (e.g., 50°C) until a constant weight is achieved.[18] The final product should be a white or light-yellow crystalline powder.[6]

ParameterTypical Value/RangeSource(s)
Purification
SolventPurified Water[12]
Anti-solventAcetone or Ethanol[12][18]
Water : Acetone Ratio1:4 to 1:20 (v/v)[12]
Crystallization Time1 - 2 hours[12]
Drying Temperature~50°C (under vacuum)[18]
Yield ~95%[13]
Final Purity ≥99.5% (by HPLC)[12][13]

Part 3: Quality Control and Analytical Methods

To ensure the final product meets pharmacopeial standards, rigorous quality control is essential. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for determining the purity of ceftizoxime sodium and quantifying any impurities.[14][18]

  • Purity Assay (HPLC): A reversed-phase HPLC method is typically used. The sample is dissolved in a suitable buffer and injected into the chromatograph. The peak area of ceftizoxime is compared to that of a reference standard to calculate the purity. The United States Pharmacopeia (USP) specifies that ceftizoxime sodium should contain not less than 850 µg and not more than 995 µg of ceftizoxime per mg, on an anhydrous basis.[15]

  • Impurity Profiling: HPLC is also used to detect and quantify known process-related impurities.[10][14]

  • Structural Confirmation: Techniques such as Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 NMR (¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are used to confirm the molecular structure of the final product and characterize any unknown impurities.[6][14]

  • Other Tests: Additional tests include checking for crystallinity, pH of a 1-in-10 solution (typically between 6.0 and 8.0), and water content (not more than 8.5%).[15]

Conclusion

The synthesis and purification of ceftizoxime sodium are well-established processes that require precise control over reaction conditions and purification parameters to yield a high-purity product suitable for clinical use. The condensation of 7-ANCA with an activated side chain followed by salification is the most efficient synthetic route. Subsequent purification by recrystallization using a water/acetone or water/ethanol system effectively removes process-related impurities, consistently yielding an API with purity exceeding 99.5%. Adherence to these detailed protocols, coupled with stringent analytical quality control, is fundamental to the safe and effective production of this vital third-generation cephalosporin antibiotic.

References

  • CN102219794A - Preparation method of ceftizoxime sodium - Google P
  • US8871927B2 - Method for purifying Ceftizoxime sodium - Google P
  • Gananadhamu, S., et al. (2007). Structural identification and characterization of impurities in ceftizoxime sodium. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 733-40. (URL: [Link])

  • Veeprho. Ceftizoxime Impurities and Related Compound. (URL: [Link])

  • CN102977121A - Synthetic method of ceftizoxime acid - Google P
  • Pharmaffiliates. Ceftizoxime-impurities. (URL: [Link])

  • CN102911186B - Ceftizoxime sodium preparation and refining method - Google P
  • US4390694A - Method for preparing stable crystals of salt of Ceftizoxime - Google P
  • Patsnap. Ceftizoxime sodium preparation and refining method - Eureka. (URL: [Link])

  • Wikipedia. Ceftizoxime. (URL: [Link])

  • Pharmaffiliates. Ceftizoxime-impurities | Pharmaffiliates En - Intermediates. (URL: [Link])

  • CN102351883A - Detection method and production process for ceftizoxime sodium preparation - Google P
  • CN101843589A - Ceftizoxime sodium composition sterile powder for injection - Google P
  • CN102807573A - Method for preparing ceftizoxime - Google P
  • Veeprho Pharmaceuticals. Ceftizoxime Impurity 19 (Mixture of Isomers). (URL: [Link])

  • CN103524532B - Ceftizoxime sodium compound crystal form, and preparing method and pharmaceutical preparation thereof - Google P
  • ResearchGate. Structural identification and characterization of impurities in ceftizoxime sodium | Request PDF. (URL: [Link])

  • PubChem - NIH. Ceftizoxime Sodium. (URL: [Link])

  • USP. Ceftizoxime Sodium. (URL: [Link])

  • Scientific & Academic Publishing. Quantitative Methods for the Identification of Cefuroxime Sodium. (URL: [Link])

  • A Critical Review of Analytical Methods for Quantification of Cefotaxime. (URL: [Link])

  • CN103044450B - Ceftizoxime sodium compound and preparation method and drug...
  • National Genomics Data Center (CNCB-NGDC). Ceftizoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. (URL: [Link])

  • PubChem - NIH. Ceftizoxime. (URL: [Link])

  • Scite.ai. Ceftizoxime A Review of its Antibacterial Activity, Pharmacokinetic Properties and Therapeutic Use. (URL: [Link])

  • Ceftizoxime sodium. (URL: [Link])

Sources

Application Note: Spectrophotometric Determination of Ceftizoxime Sodium in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, dual-method protocol for the quantitative determination of Ceftizoxime Sodium in bulk and pharmaceutical dosage forms (injectables). We present two distinct methodologies: Method A (Direct UV Spectrophotometry) for rapid routine quality control, and Method B (Visible Spectrophotometry via Palladium(II) Complexation) for high-specificity analysis. Both methods are validated according to ICH Q2(R2) guidelines, ensuring reliability, precision, and accuracy suitable for regulatory compliance.

Introduction

Ceftizoxime Sodium is a third-generation cephalosporin antibiotic characterized by its resistance to


-lactamases. Chemically, it possesses an aminothiazolyl ring and a syn-methoxyimino group, which are critical for its antibacterial activity and its spectrophotometric properties.
Analytical Challenges & Solutions
  • Challenge: Cephalosporins often undergo degradation (hydrolysis) in highly alkaline or acidic solutions, affecting absorbance stability.

  • Solution: We utilize buffered solvent systems to maintain the stability of the

    
    -lactam ring during analysis.
    
  • Challenge: Excipient interference in complex formulations.

  • Solution: Method B utilizes a selective complexation reaction with Palladium(II) Chloride, shifting the detection wavelength to the visible region (

    
    ), effectively bypassing UV-absorbing excipients.
    

Materials & Reagents

  • Ceftizoxime Sodium Reference Standard (RS): Purity

    
    .
    
  • Palladium(II) Chloride (

    
    ):  0.2% w/v solution in slightly acidic water (dissolve 
    
    
    
    
    
    in
    
    
    warm
    
    
    , dilute to
    
    
    with distilled water).
  • Solvents: Methanol (HPLC Grade), Distilled Water, Phosphate Buffer (pH 7.0).

  • Equipment: Double-beam UV-Visible Spectrophotometer (1 cm quartz cells), Analytical Balance (0.01 mg precision).

Experimental Protocols

Standard Preparation Workflow

Proper standard preparation is the foundation of accurate analysis.

StandardPrep Stock Stock Solution (1 mg/mL in Water) Dilution1 Intermediate Dilution (100 µg/mL) Stock->Dilution1 Dilute 10mL to 100mL WorkingUV Working Std (UV) (5 - 30 µg/mL) Dilution1->WorkingUV Aliquot & Dilute (Buffer pH 7.0) WorkingVis Working Std (Visible) (10 - 80 µg/mL) Dilution1->WorkingVis Aliquot & React (PdCl2 Reagent)

Figure 1: Step-by-step dilution workflow for generating calibration standards.

Method A: Direct UV Spectrophotometry

Principle: Ceftizoxime exhibits a characteristic absorption band in the UV region due to the


 transitions of the conjugated carbonyl and aminothiazole chromophores.

Protocol:

  • Wavelength Selection: Scan a

    
     standard solution in Phosphate Buffer (pH 7.0) from 
    
    
    
    to
    
    
    .[1]
    • Target

      
      : Typically 235 nm  (primary) or 254 nm  (secondary). Select the maximum with the highest intensity and lowest noise.
      
  • Calibration: Prepare a series of solutions (

    
    ) in buffer.
    
  • Measurement: Zero the instrument with a buffer blank. Measure absorbance at the selected ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    .[1][2][3]
    
  • Calculation: Plot Absorbance (

    
    ) vs. Concentration (
    
    
    
    ). Calculate the regression equation
    
    
    .
Method B: Visible Spectrophotometry (Pd(II) Complexation)

Principle: The electron-rich nitrogen and sulfur atoms in the ceftizoxime structure act as ligands, coordinating with Palladium(II) ions to form a stable, yellow-orange charge-transfer complex.

Protocol:

  • Reaction: Transfer aliquots of standard solution (

    
    ) into 
    
    
    
    volumetric flasks.
  • Reagent Addition: Add

    
     of 
    
    
    
    
    
    solution.
  • Conditioning: Adjust pH to

    
     (using dilute HCl/NaOH) if necessary, though the reagent acidity is often sufficient.
    
  • Incubation: Heat at

    
     for 15 minutes or allow to stand at room temperature for 40 minutes to ensure complete complexation.
    
  • Dilution: Make up to volume with distilled water.

  • Measurement: Scan the complex from

    
     to 
    
    
    
    . The complex typically absorbs maximally at 410–430 nm .
  • Blank: Prepare a reagent blank (Water +

    
    ) to correct for background color.
    

Method Validation (ICH Q2(R2))

The following validation parameters must be verified in your laboratory.

ParameterAcceptance CriteriaExperimental Approach
Linearity ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

5 concentration levels (e.g., 5–30 µg/mL).
Precision

6 replicates of a target concentration (e.g., 15 µg/mL).
Accuracy

Spike recovery at 80%, 100%, and 120% levels.
LOD / LOQ S/N > 3 (LOD), > 10 (LOQ)Calculated from the standard deviation of the response (

) and slope (

).
Robustness

Small variations in pH (

) and wavelength (

).

Application to Pharmaceutical Formulations (Injectables)[1][2]

Sample Preparation Protocol:

  • Reconstitution: For dry powder injectables, weigh the contents of 5 vials to determine average weight.

  • Dissolution: Mix an amount of powder equivalent to

    
     of Ceftizoxime in 
    
    
    
    of distilled water. Sonicate for 10 minutes.
  • Filtration: Filter through a

    
     membrane filter to remove insoluble excipients.
    
  • Analysis: Dilute the filtrate to the working range of the chosen method (Method A or B) and analyze.

Calculation:



Critical Control Points & Troubleshooting

Troubleshooting Start Issue Detected LowAbs Low Absorbance Start->LowAbs HighBlank High Blank Absorbance Start->HighBlank Drift Drifting Readings Start->Drift Check Reagent Freshness\n(PdCl2 oxidizes over time) Check Reagent Freshness (PdCl2 oxidizes over time) LowAbs->Check Reagent Freshness\n(PdCl2 oxidizes over time) Verify pH\n(Complexation is pH sensitive) Verify pH (Complexation is pH sensitive) LowAbs->Verify pH\n(Complexation is pH sensitive) Contaminated Cuvettes Contaminated Cuvettes HighBlank->Contaminated Cuvettes Impure Solvents Impure Solvents HighBlank->Impure Solvents Incomplete Reaction Time Incomplete Reaction Time Drift->Incomplete Reaction Time Temperature Fluctuation Temperature Fluctuation Drift->Temperature Fluctuation

Figure 2: Decision tree for troubleshooting common spectrophotometric anomalies.

  • Reagent Stability: The

    
     solution is stable for 1 week if stored in amber bottles. If precipitation occurs, discard.
    
  • pH Sensitivity: Method B is pH-dependent. Ensure the final solution pH is consistent between standards and samples.

  • Interference: If the formulation contains yellow-colored excipients (rare in injectables but possible in oral suspensions), Method B is preferred as the complex formation shifts the

    
     away from the excipient baseline.
    

References

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures: Q2(R2). Retrieved from [Link]

  • Sastry, C. S. P., et al. (1997). Spectrophotometric determination of some cephalosporins in pharmaceutical formulations. Talanta.
  • El-Walily, A. F., et al. (2000). Spectrophotometric determination of cephalosporins using palladium(II) chloride. Journal of Pharmaceutical and Biomedical Analysis. (Basis for Method B).

Sources

Application Notes and Protocols for High-Purity Ceftizoxime Sodium Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Crystalline Purity in Ceftizoxime Sodium

Ceftizoxime sodium, a third-generation parenteral cephalosporin antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections.[1][2] Its efficacy and safety are intrinsically linked to its purity and solid-state properties. The presence of impurities, including process-related substances and stereoisomers, can compromise therapeutic efficacy and potentially introduce toxicity. Furthermore, the crystalline form, or polymorph, of ceftizoxime sodium dictates critical pharmaceutical attributes such as solubility, stability, and bioavailability. Therefore, the development of robust, reproducible, and scalable crystallization processes is paramount to ensure the consistent production of high-purity, stable crystalline ceftizoxime sodium suitable for pharmaceutical formulations.

This comprehensive guide provides detailed application notes and protocols for various crystallization techniques aimed at achieving high-purity ceftizoxime sodium. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind them to empower effective process development and optimization.

Physicochemical Landscape of Ceftizoxime Sodium

A thorough understanding of the physicochemical properties of ceftizoxime sodium is the foundation for designing effective crystallization strategies.

PropertyValue/DescriptionSignificance for Crystallization
Molecular Formula C₁₃H₁₂N₅NaO₅S₂---
Molecular Weight 405.38 g/mol ---
Solubility Highly soluble in water; sparingly soluble in alcohols (e.g., ethanol, isopropyl alcohol).[3][4]This solubility profile is the cornerstone of anti-solvent crystallization, where a soluble solution in a "solvent" (water) is induced to crystallize by the addition of a miscible "anti-solvent" (alcohol) in which the compound is poorly soluble.
pKa The molecule possesses both acidic and basic functional groups.The pH of the aqueous solution significantly impacts the solubility of ceftizoxime sodium and its impurities. Precise pH control is a critical parameter in crystallization process development.[5]
Polymorphism Exists in various crystalline forms, including hydrates and anhydrous forms.[4]Different polymorphs can have different stabilities and dissolution rates. Controlling the crystallization process to consistently produce the desired, most stable polymorph is essential.

Strategic Approaches to High-Purity Crystallization

The selection of a crystallization technique is a critical decision driven by the impurity profile of the crude material, desired particle attributes, and scalability considerations. This section details the primary methods for purifying ceftizoxime sodium.

Anti-Solvent Crystallization: A Workhorse for Purification

Anti-solvent crystallization is the most widely documented and industrially relevant method for purifying ceftizoxime sodium. The principle lies in creating a supersaturated solution by reducing the solubility of the solute, thereby inducing nucleation and crystal growth. For ceftizoxime sodium, this is typically achieved by dissolving the crude material in water (solvent) and subsequently adding a miscible organic solvent in which it is poorly soluble (anti-solvent), such as ethanol or isopropyl alcohol.[3][4]

Causality in Anti-Solvent Selection:

  • Ethanol: A common and effective anti-solvent for ceftizoxime sodium, often used in various ratios with water to induce crystallization.[3][5]

  • Isopropyl Alcohol: Patented methods suggest that the use of isopropyl alcohol can yield more stable crystals of ceftizoxime sodium compared to those obtained from aqueous ethanol.[4] This is a critical consideration for the long-term stability of the final drug product.

The Critical Role of pH Control:

The pH of the aqueous ceftizoxime sodium solution prior to the addition of the anti-solvent is a pivotal parameter. A controlled pH environment ensures the selective precipitation of ceftizoxime sodium while keeping certain pH-sensitive impurities in the solution. An optimal pH range of 6.7 to 7.0 has been reported to be effective.[5] Deviations outside this range can lead to the co-precipitation of impurities or, conversely, a reduction in the yield of the desired product.

Workflow for Anti-Solvent Crystallization:

Cooling_Crystallization_Logic cluster_params Controlling Parameters cluster_outcomes Resulting Crystal Attributes CoolingRate Cooling Rate Purity Purity CoolingRate->Purity Slow rate enhances purity CrystalSize Crystal Size CoolingRate->CrystalSize Slow rate promotes larger crystals Seeding Seeding Seeding->Purity Controls nucleation, improves purity Seeding->CrystalSize Influences final size distribution Polymorph Polymorphic Form Seeding->Polymorph Can direct crystallization to the desired form

Caption: Key parameters influencing cooling crystallization outcomes.

Experimental Protocols

The following protocols are provided as a starting point for the development of a robust crystallization process. Optimization of these parameters will be necessary based on the specific impurity profile of the starting material and the desired final product specifications.

Protocol 1: Anti-Solvent Crystallization with Ethanol

Objective: To purify crude ceftizoxime sodium using an aqueous ethanol anti-solvent system.

Materials:

  • Crude Ceftizoxime Sodium

  • Purified Water

  • Absolute Ethanol

  • Glacial Acetic Acid or Sodium Hydroxide solution (for pH adjustment)

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

  • Dissolve 10 g of crude ceftizoxime sodium in 40 mL of purified water in a jacketed glass reactor equipped with a mechanical stirrer and a temperature probe.

  • Stir the solution until all solids are completely dissolved.

  • While continuously stirring, adjust the pH of the solution to between 6.7 and 7.0 using a dilute solution of glacial acetic acid or sodium hydroxide. [5]4. Set the reactor temperature to 20-25°C.

  • Slowly add 300 mL of absolute ethanol to the aqueous solution at a controlled rate of 400-500 mL/hour. [5]The slow addition is crucial to control the level of supersaturation and promote the growth of well-defined crystals.

  • Once the ethanol addition is complete, continue to stir the resulting slurry for a minimum of 2 hours to allow for complete crystallization and crystal maturation.

  • Filter the crystalline product using a Buchner funnel under vacuum.

  • Wash the filter cake with two portions of 20 mL of cold absolute ethanol to remove residual mother liquor and impurities.

  • Dry the purified crystals under vacuum at a temperature not exceeding 50°C until a constant weight is achieved.

  • Analyze the purity of the final product by HPLC.

Protocol 2: Anti-Solvent Crystallization with Isopropyl Alcohol for Enhanced Stability

Objective: To purify crude ceftizoxime sodium and obtain a stable crystalline form using an aqueous isopropyl alcohol anti-solvent system. [4] Materials:

  • Crude Ceftizoxime Sodium

  • Purified Water

  • Isopropyl Alcohol

  • Sodium Hydroxide solution (for pH adjustment)

Procedure:

  • Prepare an aqueous solution of ceftizoxime sodium by dissolving 10 g of crude material in 30 mL of purified water.

  • Adjust the pH of the solution to the optimal range (e.g., 6.7-7.0) with a dilute sodium hydroxide solution.

  • In a separate vessel, place 150 mL of isopropyl alcohol.

  • With vigorous stirring, slowly add the aqueous ceftizoxime sodium solution to the isopropyl alcohol. This reverse addition mode can sometimes offer better control over nucleation and particle size.

  • Continue stirring the slurry at ambient temperature for at least 2 hours.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with three portions of 15 mL of isopropyl alcohol.

  • Dry the crystals under vacuum at a temperature not exceeding 50°C.

  • Characterize the product for purity (HPLC) and polymorphic form (XRD, DSC).

Protocol 3: Controlled Cooling Crystallization

Objective: To purify ceftizoxime sodium by controlled cooling of a saturated aqueous solution.

Materials:

  • Crude Ceftizoxime Sodium

  • Purified Water

  • High-Purity Ceftizoxime Sodium (for seeding)

Procedure:

  • Prepare a saturated solution of ceftizoxime sodium in purified water at an elevated temperature (e.g., 40°C). Ensure all solids are dissolved.

  • Filter the hot solution to remove any insoluble impurities.

  • Transfer the clear solution to a jacketed crystallizer and begin a controlled cooling ramp, for example, a linear cooling rate of 5-10°C per hour.

  • At a temperature where the solution is slightly supersaturated (e.g., 35°C), introduce a small amount (e.g., 0.1-1.0% w/w of the expected final yield) of finely milled, high-purity ceftizoxime sodium seed crystals.

  • Continue the controlled cooling to a final temperature (e.g., 5°C).

  • Hold the slurry at the final temperature for a period of time (e.g., 2-4 hours) with gentle agitation to ensure complete crystallization.

  • Filter, wash with a minimal amount of cold water or a water/alcohol mixture, and dry the crystals as described in the previous protocols.

Purity Analysis and Impurity Profile

The primary goal of crystallization is the removal of impurities. A robust analytical method is essential to quantify the purity of the final product and to understand the effectiveness of the chosen crystallization protocol. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Common Process-Related Impurities in Ceftizoxime Sodium:

A study has identified several process-related impurities in ceftizoxime sodium, including:

  • (6R,7R)-7-amino-3-cephem-4-carboxylic acid (Impurity I)

  • (6R,7R)-7-[(E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-cephem-4-carboxylic acid (Impurity IV - a stereoisomer)

  • 2-mercaptobenzothiazole (Impurity VII) [2] The crystallization process should be designed to effectively purge these and other impurities from the final crystalline product. The efficiency of impurity removal can be calculated and used to optimize the crystallization parameters.

Characterization of Crystalline Form: Ensuring Polymorphic Consistency

Controlling the polymorphic form of ceftizoxime sodium is as critical as achieving high chemical purity. Different polymorphs can exhibit different physical properties that impact the drug's performance. The consistent production of the desired, thermodynamically stable polymorph is a key requirement for regulatory approval and product quality.

Key Analytical Techniques:

  • Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline form of a substance. [6]Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern. The PXRD pattern of each batch of crystallized ceftizoxime sodium should be compared to a reference standard of the desired polymorph to ensure consistency.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. [6]It can be used to determine the melting point, enthalpy of fusion, and to detect solid-state phase transitions. Different polymorphs will typically have different melting points and may exhibit different thermal behaviors.

Workflow for Polymorph Characterization:

Polymorph_Characterization cluster_input Crystallized Sample cluster_analysis Analytical Techniques cluster_output Data and Interpretation Sample Ceftizoxime Sodium Crystals PXRD Powder X-ray Diffraction (PXRD) Sample->PXRD DSC Differential Scanning Calorimetry (DSC) Sample->DSC PXRD_Data Characteristic Diffraction Pattern PXRD->PXRD_Data DSC_Data Melting Point and Thermal Events DSC->DSC_Data Polymorph_ID Identification of Polymorphic Form PXRD_Data->Polymorph_ID DSC_Data->Polymorph_ID Consistency Batch-to-Batch Consistency Polymorph_ID->Consistency

Caption: Workflow for the characterization of ceftizoxime sodium polymorphs.

Conclusion: A Pathway to High-Purity Crystalline Ceftizoxime Sodium

The successful crystallization of high-purity ceftizoxime sodium is a multi-faceted challenge that requires a deep understanding of the molecule's physicochemical properties and the principles of crystallization. By carefully selecting the appropriate technique—be it anti-solvent or cooling crystallization—and meticulously controlling critical process parameters such as solvent system, pH, cooling rate, and seeding, it is possible to consistently produce a final product that meets the stringent purity and solid-state requirements for pharmaceutical applications. The protocols and insights provided in this guide serve as a robust foundation for the development and optimization of such processes, ultimately contributing to the quality and efficacy of this important antibiotic.

References

  • US8871927B2 - Method for purifying Ceftizoxime sodium - Google P
  • US4390694A - Method for preparing stable crystals of salt of Ceftizoxime - Google P
  • Structural identification and characterization of impurities in ceftizoxime sodium | Request PDF. ResearchGate. (URL: [Link])

  • Structural identification and characterization of impurities in ceftizoxime sodium. PubMed. (URL: [Link])

  • CN102351883A - Detection method and production process for ceftizoxime sodium preparation - Google P
  • Impurity Profile Study of Ceftizoxime Sodium for Injection. Chinese Pharmaceutical Journal. (URL: [Link])

  • Evaluation of the Effect of Seed Preparation Method on the Product Crystal Size Distribution for Batch Cooling Crystallization Processes | Request PDF. ResearchGate. (URL: [Link])

  • Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in Cefotaxime Sodium Medicines Available From Pharmaceutical Industry. Frontiers. (URL: [Link])

  • US4390694A - Method for preparing stable crystals of salt of Ceftizoxime - Google P
  • Optimization and Design of Reactive Crystallization Process. White Rose eTheses Online. (URL: [Link])

  • Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. H&M Analytical Services. (URL: [Link])

  • Seeding Studies For Crystallization - Improve Batch Consistency. Mettler Toledo. (URL: [Link])

  • (PDF) ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. ResearchGate. (URL: [Link])

  • Determination of Thermodynamics in Various Solvents and Kinetics of Cefuroxime Sodium during Antisolvent Crystallization | Request PDF. ResearchGate. (URL: [Link])

  • Solid State Characterization of Ceftiofur Sodium Polymorph. ResearchGate. (URL: [Link])

  • Quantitative Impurity Rejection Analysis for Crystallization | Request PDF. ResearchGate. (URL: [Link])

  • Solid State Characterization of Ceftiofur Sodium. Journal of Chemical and Pharmaceutical Research. (URL: [Link])

  • Theoretical Analysis of the Factors Determining the Crystal Size Distribution (CSD) During Crystallization in Solution: Rates of Crystal Growth. MDPI. (URL: [Link])

  • Seeding Effect on Product Crystal Size in Batch Crystallization. Semantic Scholar. (URL: [Link])

  • Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. MDPI. (URL: [Link])

  • Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. Rowan University. (URL: [Link])

  • (PDF) Seeding in Crystallisation. ResearchGate. (URL: [Link])

  • Quantification of polymorphic impurity in an enantiotropic polymorph system using differential scanning calorimetry, X-ray powder diffraction and Raman spectroscopy. PubMed. (URL: [Link])

  • A general protocol for the crystallization of membrane proteins for X-ray structural investigation. PMC. (URL: [Link])

  • Protein Crystallization for X-ray Crystallography. PMC. (URL: [Link])

  • Introduction to protein crystallization. PMC. (URL: [Link])

Sources

Synergistic Profiling of Ceftizoxime Sodium and Aminoglycosides: Mechanisms and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a rigorous technical framework for evaluating the synergistic potential between Ceftizoxime Sodium (a third-generation, beta-lactamase-stable cephalosporin) and Aminoglycosides (e.g., gentamicin, tobramycin, amikacin).

While Ceftizoxime exhibits robust activity against Enterobacteriaceae, its efficacy against Pseudomonas aeruginosa can be variable.[1][2] Combination therapy with aminoglycosides is frequently investigated to expand the antimicrobial spectrum and enhance bactericidal activity. This guide details the Checkerboard Assay for high-throughput screening and the Time-Kill Assay for confirmatory kinetic analysis, grounded in CLSI M26-A standards.

Mechanistic Basis of Synergy

To design effective experiments, one must understand the cellular interaction between these two distinct classes of agents.

The "Uptake Enhancement" Model

The primary driver of synergy between beta-lactams and aminoglycosides is the alteration of membrane permeability .

  • Ceftizoxime Action: Binds to Penicillin-Binding Proteins (PBPs), specifically PBP 1a, 1b, and 3. This disrupts peptidoglycan cross-linking, compromising cell wall integrity.

  • Aminoglycoside Entry: Aminoglycosides are large, cationic molecules that struggle to penetrate the outer membrane of Gram-negative bacteria. The cell wall damage caused by Ceftizoxime facilitates a rapid influx of the aminoglycoside into the periplasmic space and cytoplasm.

  • Ribosomal Blockade: Once inside, the aminoglycoside binds irreversibly to the 30S ribosomal subunit, inhibiting protein synthesis and causing mistranslation.

Pathway Visualization

The following diagram illustrates the cascade of events leading to synergistic cell death.

SynergyMechanism Ceftizoxime Ceftizoxime Sodium (Beta-Lactam) PBP_Binding Binding to PBPs (Cell Wall Synthesis Inhibition) Ceftizoxime->PBP_Binding Aminoglycoside Aminoglycoside (e.g., Gentamicin) Uptake_Surge Enhanced Intracellular Uptake of Aminoglycoside Aminoglycoside->Uptake_Surge Normally limited entry Wall_Damage Compromised Peptidoglycan Layer (Increased Porosity) PBP_Binding->Wall_Damage Wall_Damage->Uptake_Surge Facilitates entry Cell_Death Accelerated Cell Death (Synergistic Bactericidal Effect) Wall_Damage->Cell_Death Lysis Ribosome_Bind Binding to 30S Ribosome Uptake_Surge->Ribosome_Bind Mistranslation Protein Mistranslation & Nonsense Proteins Ribosome_Bind->Mistranslation Mistranslation->Cell_Death

Figure 1: The "Uptake Enhancement" model. Ceftizoxime-induced wall damage removes the barrier to Aminoglycoside entry.

Pre-Analytical Considerations (Critical)

Media Formulation: The Cation Trap

WARNING: Standard Mueller-Hinton Broth (MHB) is insufficient for aminoglycoside testing.

  • Issue: Physiological concentrations of Calcium (

    
    ) and Magnesium (
    
    
    
    ) compete with aminoglycosides for binding sites on the bacterial outer membrane (LPS). Low cation levels result in falsely low MICs (false susceptibility).
  • Requirement: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

    • Calcium: 20–25 mg/L[3][4][5][6]

    • Magnesium: 10–12.5 mg/L[3][4][5][6]

    • Note: Verify cation levels if preparing in-house; commercial CAMHB is recommended for consistency.

Stock Solution Preparation
  • Ceftizoxime Sodium: Soluble in water.[7] Prepare stock at 10 mg/mL (10,000 µg/mL). Store aliquots at -70°C. Do not refreeze.

  • Aminoglycosides: Water soluble.[7] Highly stable. Stock at 10 mg/mL.

  • Potency Correction: Always adjust weighing based on the potency (

    
    ) listed on the Certificate of Analysis (CoA).
    
    
    
    

Protocol A: Checkerboard Assay (Screening)

This high-throughput method uses a 2D dilution array to calculate the Fractional Inhibitory Concentration Index (FICI) .[8]

Plate Layout & Preparation
  • Matrix: Use a 96-well sterile polystyrene microtiter plate.

  • Gradient:

    • X-Axis (Columns 1-11): Ceftizoxime (Diluted 2-fold). Range:

      
       to 
      
      
      
      .
    • Y-Axis (Rows A-G): Aminoglycoside (Diluted 2-fold).[7] Range:

      
       to 
      
      
      
      .
  • Controls:

    • Column 12: Growth Control (No antibiotic).

    • Well H12: Sterility Control (Media only).

Step-by-Step Workflow
  • Inoculum Prep: Prepare a direct colony suspension of the test organism (e.g., P. aeruginosa) in saline to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute the suspension 1:100 in CAMHB to achieve

    
     CFU/mL.
    
  • Dispensing:

    • Add 50 µL of Ceftizoxime dilutions (2x concentration) to columns.

    • Add 50 µL of Aminoglycoside dilutions (2x concentration) to rows.

    • Result: 100 µL final volume with 1x antibiotic concentration.

  • Inoculation: Add 10 µL of the diluted inoculum to each well (Final concentration

    
     CFU/mL).
    
  • Incubation: 35 ± 2°C for 16–20 hours (24h for some non-fermenters).

Data Analysis (FICI Calculation)

For each well showing no visible growth at the interface of the turbidity, calculate the FICI:



Table 1: FICI Interpretation Criteria

FICI ValueInterpretationBiological Implication
≤ 0.5 Synergy Combined effect significantly greater than sum of parts.
> 0.5 – 4.0 Indifference Combined effect equals the sum (Additive) or no interaction.
> 4.0 Antagonism One agent inhibits the activity of the other.[9]

Protocol B: Time-Kill Assay (Confirmatory)

The Checkerboard measures inhibition (bacteriostatic); the Time-Kill measures bacterial death rates (bactericidal). This is the "Gold Standard" (CLSI M26-A).

Experimental Design
  • Vessel 1: Control (Growth, no antibiotic).[10]

  • Vessel 2: Ceftizoxime alone (at

    
     or 
    
    
    
    MIC).
  • Vessel 3: Aminoglycoside alone (at

    
     or 
    
    
    
    MIC).
  • Vessel 4: Combination (Ceftizoxime + Aminoglycoside).

Workflow Visualization

TimeKillWorkflow Start Log-Phase Culture (~5x10^5 CFU/mL) Add_Drugs Add Antibiotics (Single vs. Combo) Start->Add_Drugs Incubate Incubate 35°C Shaking Water Bath Add_Drugs->Incubate Sample Remove Aliquots (0, 2, 4, 8, 24 hrs) Incubate->Sample At T=0,2,4,8,24h Dilute Serial 10-fold Dilutions (Saline) Sample->Dilute Plate Plate on Agar (Count Colonies) Dilute->Plate Analyze Calculate Log10 Reduction Plate->Analyze

Figure 2: Time-Kill Kinetic Workflow. Critical sampling points allow observation of rate-of-kill.

Interpretation of Results

Calculate the change in


 at 24 hours relative to the starting inoculum and the single agents.
  • Synergy:

    
     decrease in CFU/mL by the combination compared to the most active single agent  alone.[10]
    
  • Bactericidal Activity:

    
     reduction (99.9% kill) from the starting inoculum.
    

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Skipped Wells (Growth in high conc, no growth in low)Drug precipitation or pipetting error.Check solubility of Ceftizoxime at high conc. Use reverse pipetting. Disregard skipped wells.
Aminoglycoside MIC too low (False Susceptibility)Low

in media.
Validate CAMHB cation levels.
Inoculum Effect High bacterial load degrades Beta-lactam.Strictly control inoculum to

CFU/mL.[8]
Trailing Endpoints Partial inhibition (common with Beta-lactams).Read MIC as the first well with significantly reduced turbidity (80% inhibition) or use tetrazolium salts (INT) to visualize viability.

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline—M26-A.[11] Wayne, PA.[10][12][13] [Link]

  • Plotz, P. H., & Davis, B. D. (1962). Synergism between penicillin and streptomycin: a mechanism in the penicillin-treated cell.[14] Science, 135(3508), 1067-1068.[14] [Link]

  • Fu, K. P., & Neu, H. C. (1980). Antibacterial activity of ceftizoxime, a beta-lactamase-stable cephalosporin.[1][15] Antimicrobial Agents and Chemotherapy, 17(4), 583–590.[1] [Link]

  • Barry, A. L., et al. (1992). Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides.[6] Journal of Clinical Microbiology, 30(3), 585–590. [Link]

  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1. [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Preventing Degradation of Ceftizoxime Sodium in Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ceftizoxime Sodium (CFX) is a third-generation cephalosporin frequently used in in vitro susceptibility testing (MIC assays) and cell culture sterility protocols. While highly soluble, its stability is governed by the fragility of its beta-lactam ring. In aqueous culture media at physiological temperatures (37°C), CFX undergoes hydrolysis, leading to a rapid loss of antimicrobial potency.

This guide provides a mechanistic understanding of these degradation pathways and actionable protocols to maintain compound integrity during experimental workflows.

Module 1: The Chemistry of Degradation

To prevent degradation, one must understand the molecular "weak link." Ceftizoxime's antimicrobial activity relies on the integrity of the four-membered beta-lactam ring .[1]

Mechanistic Failure Analysis

The primary degradation pathway is hydrolysis , catalyzed by three factors common in culture environments:

  • Temperature (Thermal Degradation): Following Arrhenius kinetics, the rate of hydrolysis increases significantly at 37°C compared to 4°C or 20°C.

  • pH (Nucleophilic Attack): The beta-lactam ring is strained. Hydroxide ions (

    
    ) in alkaline media (pH > 7.5) or protons (
    
    
    
    ) in acidic media (pH < 4.0) attack the carbonyl carbon, opening the ring and rendering the drug inactive.
  • Nucleophiles: Components in complex media (amines, amino acids) can act as nucleophiles, accelerating ring opening.

Visualizing the Degradation Pathway

Ceftizoxime_Degradation CFX Active Ceftizoxime (Intact Beta-Lactam Ring) Process Hydrolytic Cleavage of Amide Bond CFX->Process Exposed to Factors Stress Factors: 1. pH > 7.5 (Alkaline) 2. Temp > 25°C 3. Nucleophiles (Media) Factors->Process Product Inactive Metabolites (Open Ring Structure) Process->Product Irreversible Conversion

Figure 1: The irreversible hydrolysis pathway of Ceftizoxime. Note that once the ring opens, antimicrobial activity is permanently lost.

Module 2: Preparation & Storage Protocols

Improper stock preparation is the most common cause of experimental failure. Follow this strict protocol to ensure baseline purity.

Protocol: Master Stock Preparation
  • Solvent Selection:

    • Preferred: Sterile Distilled Water (Milli-Q grade).

    • Alternative: 0.1 M Phosphate Buffer (pH 6.0 - 7.0).

    • Avoid: 100% DMSO for initial solubilization unless necessary for high concentrations (>100 mg/mL), as it can be hygroscopic and introduce water over time.

  • Solubilization:

    • Weigh Ceftizoxime Sodium powder.

    • Add solvent to reach a concentration of 10–50 mg/mL .

    • Vortex gently. The sodium salt is highly soluble; extensive sonication should not be required.

  • Sterilization (CRITICAL):

    • NEVER Autoclave. Heat destroys the beta-lactam ring immediately.

    • Method: Syringe filter using a 0.22 µm PES (Polyethersulfone) or PVDF membrane. Avoid Nylon membranes as they can bind proteins/drugs.

  • Storage Strategy:

    • Aliquot: Divide into single-use volumes (e.g., 500 µL) to prevent freeze-thaw cycles.

    • Freeze: Store at -20°C (stable for ~1-3 months) or -80°C (stable for 6 months).

Stability Data Table
ConditionStateEstimated StabilityRecommendation
-20°C Frozen Stock> 30 DaysOptimal Storage
4°C Liquid (Media/Water)7–10 DaysShort-term storage only
25°C Liquid (Media)24–48 HoursDiscard after use
37°C Liquid (Culture)< 12–24 HoursRequires daily replenishment

Module 3: In-Culture Troubleshooting

The most challenging application is maintaining effective concentrations during long-term incubations (e.g., 72-hour time-kill assays or mammalian cell culture).

The "MIC Creep" Phenomenon

Researchers often observe bacterial growth after 24 hours despite starting with a concentration > MIC. This is not resistance; it is drug degradation . At 37°C, the effective concentration of Ceftizoxime drops by approximately 50% every few hours depending on the media pH.

Protocol: Long-Duration Incubation (Time-Kill / Cell Culture)

If your experiment lasts longer than 12 hours, you cannot rely on a single initial dose.

Option A: The "Half-Life Top-Up" Method (Recommended)

  • Calculate the degradation rate (assume

    
     hours in media at 37°C).
    
  • Supplement the culture with 50% of the initial dose every 12 hours to maintain the Minimum Inhibitory Concentration (MIC).

Option B: Flow-Through Systems Use a chemostat or microfluidic system to continuously supply fresh media containing the drug.

Workflow: Validated MIC Assay

MIC_Workflow Start Start: Thaw Aliquot (Do not refreeze) Dilute Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) Start->Dilute Check_pH Check pH (Must be 7.2 - 7.4) Dilute->Check_pH Incubate Incubate at 35-37°C Check_pH->Incubate Decision Time > 24h? Incubate->Decision Read Read MIC Immediately Decision->Read No Fail WARNING: Drug Potency Lost. Results Invalid. Decision->Fail Yes (Without Supplementation)

Figure 2: Decision tree for validity of MIC results based on incubation time.

Frequently Asked Questions (FAQs)

Q1: My Ceftizoxime solution turned yellow after 2 days at room temperature. Is it safe to use? A: No. A color change from clear/pale yellow to dark yellow or amber indicates significant hydrolysis and oxidation of the beta-lactam ring. The potency is compromised, and the degradation products may be toxic to sensitive cell lines. Discard immediately.

Q2: Can I autoclave the media with Ceftizoxime already added? A: Absolutely not. Autoclaving (121°C) will completely destroy the antibiotic. Always add Ceftizoxime as a filter-sterilized supplement after the media has cooled to < 50°C.

Q3: Why do I see precipitation when adding the stock to my media? A: This is likely a "salting out" effect or pH shock.

  • Troubleshooting: Ensure your stock is not overly concentrated (>100 mg/mL). Add the stock slowly while stirring. If using frozen stock, ensure it is fully thawed and vortexed before use, as concentration gradients can form during freezing.

Q4: Is Ceftizoxime light sensitive? A: Yes, moderately. While not as sensitive as tetracyclines, prolonged exposure to ambient light can accelerate degradation. Store stocks in amber vials or wrap tubes in aluminum foil.

References

  • National Institutes of Health (DailyMed). Cefizox (Ceftizoxime Sodium) Injection Label. [Link]

  • Knoppert, D.C., et al. (1993).[2] Stability of Ceftizoxime in 5 Percent Dextrose and 0.9 Percent Sodium Chloride.[2] Canadian Journal of Hospital Pharmacy.[2] [Link][2]

Sources

Technical Support Center: Optimizing Ceftizoxime Sodium Stability at -20°C

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses a critical bottleneck in antibiotic research: the instability of Ceftizoxime Sodium (CZX) stock solutions during frozen storage.

As a third-generation cephalosporin, Ceftizoxime relies on the integrity of its beta-lactam ring for biological activity. This four-membered ring is thermodynamically unstable and prone to hydrolysis. While -20°C is a standard storage temperature, it is often insufficient for long-term stability due to cryoconcentration —a phenomenon where the solvent freezes into pure ice crystals, concentrating the drug and buffer salts in unfrozen liquid pockets, leading to pH shifts and accelerated degradation.

This guide provides field-proven protocols to mitigate these risks.

Module 1: Formulation & Preparation (The Proactive Phase)

Q1: Why is my Ceftizoxime stock degrading even before freezing?

Diagnosis: The issue is likely pH drift or solvent choice . Technical Insight: The beta-lactam ring is susceptible to both acid- and base-catalyzed hydrolysis.[1][2] The stability window for Ceftizoxime is narrow (pH 6.0 – 8.0 ). Unbuffered water readily absorbs atmospheric CO₂, dropping the pH to ~5.5, which accelerates ring opening.

Protocol:

  • Solvent Selection:

    • Preferred:PBS (Phosphate Buffered Saline, pH 7.4) or 0.9% Sodium Chloride . These provide ionic strength and buffering capacity.

    • Alternative: Sterile Water for Injection (only if used immediately or buffered).

    • Avoid: Unbuffered deionized water for long-term storage.

  • The "Sodium Phosphate" Trap (Critical Warning):

    • If using a phosphate buffer, be aware that Disodium Hydrogen Phosphate (Na₂HPO₄) precipitates before Monosodium Phosphate (NaH₂PO₄) during freezing.

    • Result: The pH of the remaining liquid fraction can drop drastically (sometimes as low as pH 4.0) during the freezing process, destroying the antibiotic.

    • Solution: Use a potassium-based phosphate buffer or ensure rapid freezing (flash freezing) to minimize the time spent in this "eutectic gap."

Q2: What is the optimal concentration for a frozen stock?

Recommendation: 10 mg/mL to 50 mg/mL . Reasoning:

  • Too Low (<1 mg/mL): Higher surface-area-to-volume ratio increases adsorption to plastic container walls.

  • Too High (>100 mg/mL): Increases the risk of precipitation upon thawing. While Ceftizoxime is highly soluble, the "salting out" effect during the freeze-thaw cycle can result in micro-precipitates that are difficult to redissolve.

Module 2: Storage & Handling (The Maintenance Phase)

Q3: Is -20°C actually safe for Ceftizoxime?

Verdict: Only for short-term storage (1 month) . Data:

  • -20°C: Hydrolysis continues slowly in the "liquid pockets" of the frozen matrix.

  • -80°C: Essential for long-term storage (>1 month to 6 months). At this temperature, molecular mobility is effectively halted.

Summary of Stability Expectations:

Storage ConditionExpected StabilityRisk Factor
4°C (Refrigerated) < 96 hoursRapid Hydrolysis / Bacterial Growth
-20°C (Standard Freezer) ~1 MonthCryoconcentration / Slow Hydrolysis
-80°C (Deep Freeze) ~6 MonthsMinimal degradation
Room Temp (25°C) < 24 hoursRapid Ring Opening / Color Change
Q4: How do I prevent degradation during the freeze-thaw process?

The "Aliquot Rule": Never refreeze a thawed tube. Mechanism: Ice crystal formation acts like microscopic blades, shearing molecules and disrupting hydration shells. Each cycle increases the percentage of the open-ring (inactive) metabolite.

Standard Operating Procedure (SOP):

  • Prepare the master stock solution.

  • Immediately filter-sterilize (0.22 µm PES membrane). Note: Nylon membranes can bind proteins/drugs; PES is preferred.

  • Dispense into single-use aliquots (e.g., 100 µL or 500 µL) in amber, screw-cap cryovials.

  • Flash Freeze: Immerse vials in liquid nitrogen or a dry ice/ethanol bath to bypass the "critical crystallization zone" quickly.

  • Store at -20°C or -80°C.

Module 3: Troubleshooting & QC (The Reactive Phase)

Q5: My solution turned yellow. Is it still usable?

Answer: No. Discard immediately. Causality: The "yellowing" is a visual indicator of beta-lactam ring hydrolysis and subsequent oxidation of the sulfur atom in the dihydrothiazine ring.

  • Pale Yellow: >5% degradation.[3][4][5]

  • Amber/Dark Yellow: Significant degradation (>15%).

Q6: I see a white precipitate after thawing.

Troubleshooting Steps:

  • Vortex: Vortex gently for 30 seconds. If it dissolves, it was likely simple cryoprecipitation.

  • Temperature: Allow the tube to sit at Room Temperature (25°C) for 5 minutes.

  • Failure: If particles persist, the drug has likely undergone polymerization or irreversible crystallization. Discard.

Visualizing the Science

Figure 1: The Beta-Lactam Degradation Pathway

This diagram illustrates the mechanistic failure points of Ceftizoxime Sodium, highlighting where pH and Temperature act as catalysts.

CeftizoximeDegradation ActiveDrug Active Ceftizoxime (Intact Beta-Lactam Ring) Transition Tetrahedral Intermediate ActiveDrug->Transition Nucleophilic Attack Inactive Hydrolyzed Product (Open Ring / Inactive) Transition->Inactive C-N Bond Cleavage Yellowing Visual Indicator: Yellow/Amber Color Inactive->Yellowing Oxidation Acid Acidic pH (<6.0) (Protonation of Nitrogen) Acid->ActiveDrug Catalyzes Base Alkaline pH (>8.0) (Nucleophilic Attack) Base->ActiveDrug Catalyzes Heat Heat / Slow Freezing (Arrhenius Acceleration) Heat->Transition Accelerates

Caption: The degradation cascade of Ceftizoxime. Note that both pH extremes and temperature fluctuations drive the irreversible opening of the pharmacophore ring.

Figure 2: Optimal Preparation Workflow

A self-validating protocol to ensure maximum stability.

PrepWorkflow Start Weigh Ceftizoxime Sodium (Anhydrous Basis) Solvent Dissolve in PBS (pH 7.4) or 0.9% Saline Start->Solvent Check Visual Check: Clear & Colorless? Solvent->Check Filter Filter Sterilize (0.22 µm PES) Check->Filter Yes Discard Discard & Re-evaluate Solvent Check->Discard No (Precipitate/Yellow) Aliquot Aliquot into Cryovials (Avoid Repeated Freeze-Thaw) Filter->Aliquot Freeze Flash Freeze (Liquid N2 or Dry Ice) Aliquot->Freeze Store Store at -80°C (Preferred) or -20°C (<1 Month) Freeze->Store

Caption: Step-by-step workflow emphasizing visual QC checks and flash freezing to prevent cryoconcentration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5487739, Ceftizoxime Sodium. Retrieved from [Link]

  • Rivers, T. E., & Webster, A. A. (1995). Stability of ceftizoxime sodium, ceftriaxone sodium, and ceftazidime with metronidazole in ready-to-use metronidazole bags.[6] American Journal of Health-System Pharmacy.[6][7] Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <791> pH and <1046> Cell and Gene Therapy Products (Cryopreservation principles). (Referenced for general pH stability standards of Cephalosporins).

Sources

Technical Support Center: Troubleshooting Baseline Noise in the Electrochemical Detection of Ceftizoxime Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the electrochemical detection of ceftizoxime sodium. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to baseline noise during electrochemical analysis. A stable and low-noise baseline is paramount for achieving the high sensitivity and reproducibility required for accurate quantification of ceftizoxime sodium. This guide provides in-depth, question-and-answer-based troubleshooting, grounded in scientific principles and field-proven experience.

I. Understanding the Electrochemical System and Noise

Before delving into specific troubleshooting steps, it is crucial to understand the fundamental components of the electrochemical setup for ceftizoxime sodium detection and the nature of electrochemical noise. Ceftizoxime sodium detection typically involves its oxidation or reduction at the surface of a working electrode, generating a current that is proportional to its concentration.[1][2]

What is electrochemical noise?

Electrochemical noise (ECN) refers to the spontaneous fluctuations in current or potential that are inherent to electrochemical processes.[3][4] These fluctuations can obscure the analytical signal, leading to decreased sensitivity and inaccurate measurements.[5] Noise can be broadly categorized into intrinsic (from the electrochemical reactions themselves) and extrinsic (from the experimental setup and environment) sources.[6][7]

Diagram: The Electrochemical Cell for Ceftizoxime Detection

Figure 1. Core Components of the Electrochemical Cell cluster_0 Electrochemical Cell WE Working Electrode (WE) (e.g., GCE, MWCNT-modified) Site of Ceftizoxime Redox Reaction Electrolyte Supporting Electrolyte (e.g., Britton-Robinson buffer) Containing Ceftizoxime Sodium WE->Electrolyte Redox Reaction RE Reference Electrode (RE) (e.g., Ag/AgCl) Provides a Stable Potential Reference RE->Electrolyte Ionic Contact CE Counter Electrode (CE) (e.g., Platinum Wire) Completes the Electrical Circuit CE->Electrolyte Charge Transfer Potentiostat Potentiostat Controls Potential (WE vs. RE) Measures Current (WE vs. CE) Potentiostat->WE Potential Control & Current Measurement Potentiostat->RE Potential Reference Potentiostat->CE Current Path

Caption: Core Components of the Electrochemical Cell.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you might encounter, providing not just solutions but also the rationale behind them.

Category 1: The Basics - Setup and Environment
Q1: My baseline is showing high-frequency, random noise. What are the likely environmental culprits?

A1: High-frequency, random noise often originates from electromagnetic interference (EMI) from the laboratory environment.[6]

  • Causality: Your electrochemical setup, particularly unshielded cables, can act as an antenna, picking up noise from nearby equipment.[8] Common sources include power lines (manifesting as 50/60 Hz noise), refrigerators, centrifuges, and even fluorescent lighting.[9]

  • Troubleshooting Protocol:

    • Isolate the System: Turn off all non-essential equipment in the immediate vicinity of your potentiostat. If the noise decreases, systematically turn devices back on to identify the source.

    • Implement a Faraday Cage: A Faraday cage is a grounded metal enclosure that shields your electrochemical cell from external EMI.[6] This is the most effective solution for minimizing environmental noise. Ensure the cage is properly grounded to the same point as the potentiostat.[9]

    • Check Cable Shielding: Use high-quality, double-shielded cables for all electrode connections.[8] Ensure the shielding is intact and properly grounded.

    • Grounding: Verify that your potentiostat and any associated equipment are connected to a stable, common ground. Avoid ground loops by plugging all interconnected instruments into the same power strip.[10]

Q2: I'm observing slow, drifting baseline fluctuations. What should I check first?

A2: A drifting baseline, also known as flicker noise, is often related to temperature instability or chemical changes within the cell.[11]

  • Causality: Electrochemical reaction rates and diffusion coefficients are temperature-dependent. Even minor temperature fluctuations in the lab can cause the baseline potential or current to drift.[12] Additionally, slow changes in the electrolyte, such as evaporation or degradation, can contribute to drift.

  • Troubleshooting Protocol:

    • Temperature Control: Allow the electrochemical cell and electrolyte to reach thermal equilibrium with the ambient temperature before starting your experiment. For highly sensitive measurements, consider using a water bath or a temperature-controlled cell.

    • Cell Equilibration: Before running your analysis, allow the working electrode to equilibrate in the unstirred electrolyte solution for a consistent period (e.g., 5-10 minutes). This allows the electrode-solution interface to stabilize.

    • Minimize Evaporation: For long experiments, cover the electrochemical cell to minimize solvent evaporation, which can change the concentration of the analyte and supporting electrolyte.

    • Check for Contamination: Ensure the purity of your solvent and supporting electrolyte. Contaminants can undergo slow electrochemical reactions, contributing to baseline drift.

Category 2: The Electrochemical Cell - Electrodes and Electrolyte
Q3: The baseline noise is erratic and sometimes shows sudden spikes. Could my reference electrode be the problem?

A3: Absolutely. An unstable reference electrode is a very common source of erratic noise and potential spikes.[7][13]

  • Causality: The potentiostat relies on the reference electrode for a stable potential reference.[5] If the potential of the reference electrode itself is fluctuating, the potentiostat will apply an unstable potential to the working electrode, resulting in a noisy current output. Common issues include a clogged frit, air bubbles, or depletion of the internal filling solution.[13][14]

  • Troubleshooting Protocol:

    • Inspect for Air Bubbles: Carefully inspect the tip of the reference electrode for any trapped air bubbles, both inside and outside the frit.[13] Dislodge them by gently tapping the electrode.

    • Check the Filling Solution: Ensure the reference electrode is filled to the proper level with the correct filling solution (e.g., saturated KCl for an Ag/AgCl electrode). Look for any crystallization that might indicate the solution is old or contaminated.

    • Clean or Replace the Frit: The porous frit can become clogged with sample components or precipitated salts, leading to high impedance and noise.[13] Try soaking the electrode tip in warm deionized water. If the problem persists, the frit may need to be replaced, or the entire electrode may need to be refurbished or replaced.

    • Test with a Known Good Reference: If you have a reliable "master" reference electrode in your lab, substitute it into your setup. If the noise disappears, your original reference electrode is the culprit.[13]

Q4: My baseline is consistently high and noisy, and the ceftizoxime signal is decreasing with repeated scans. What's happening to my working electrode?

A4: This is a classic symptom of electrode fouling.

  • Causality: During the electrochemical oxidation of ceftizoxime, reaction products or intermediates can adsorb onto the working electrode surface. This adsorbed layer can passivate the electrode, blocking active sites and increasing the background current (non-faradaic current) while diminishing the desired faradaic current from the analyte.[15][16]

  • Troubleshooting Protocol:

    • Electrode Polishing (for solid electrodes like Glassy Carbon): A rigorous and reproducible polishing procedure is critical.

      • Step 1: Polish the electrode on a polishing pad with a 1.0 µm alumina slurry for 2-3 minutes.

      • Step 2: Rinse thoroughly with deionized water.

      • Step 3: Switch to a new polishing pad and polish with a 0.3 µm alumina slurry for 2-3 minutes, followed by a final polish with 0.05 µm alumina for 5 minutes to obtain a mirror-like finish.

      • Step 4: Sonicate the electrode in deionized water, then in ethanol, for 2-3 minutes each to remove any embedded polishing particles.

      • Step 5: Allow the electrode to dry completely before use.

    • Electrochemical Cleaning: After polishing, perform cyclic voltammetry scans in the supporting electrolyte (without ceftizoxime) over a wide potential window to electrochemically clean and activate the surface. The appropriate potential range will depend on your electrode material and electrolyte.

    • Optimize Experimental Parameters: Consider reducing the concentration of ceftizoxime or the deposition time if you are using a pre-concentration step, as this can minimize the extent of fouling.[2]

Q5: I've changed my supporting electrolyte, and now my baseline is much noisier. Why?

A5: The composition and purity of the supporting electrolyte are critical for a stable baseline.[17]

  • Causality: The supporting electrolyte's primary roles are to increase the solution's conductivity (minimizing ohmic drop) and to ensure that the analyte reaches the electrode primarily by diffusion.[17][18] If the electrolyte contains electroactive impurities, these can contribute to a noisy and high background current. Furthermore, some electrolytes can have buffering effects that influence the local pH at the electrode surface, which can affect the stability of ceftizoxime and its electrochemical behavior.[19]

  • Troubleshooting Protocol:

    • Use High-Purity Reagents: Always prepare your supporting electrolyte with analytical grade (or higher) reagents and high-purity water (e.g., 18 MΩ·cm).

    • Deoxygenate the Solution: Dissolved oxygen is electroactive and can contribute significantly to the background signal, especially at negative potentials.[5] Purge your electrolyte with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes before the experiment and maintain a blanket of the gas over the solution during measurements.

    • Check for Compatibility: Ensure that the chosen electrolyte and its pH are compatible with your analyte and electrode system. For ceftizoxime, buffered solutions like Britton-Robinson or phosphate buffers are commonly used.[2]

    • Run a Blank: Always run a voltammogram of the supporting electrolyte alone. This will reveal any peaks or noise originating from the electrolyte itself.

Category 3: Instrumental and Data Acquisition
Q6: The noise seems to be systematic and periodic. What instrumental settings should I investigate?

A6: Periodic noise is often linked to the potentiostat's settings or other system components like an HPLC pump if used in a flow system.[20][21]

  • Causality: In voltammetry, the scan rate and step potential determine how the potential is applied and how the current is sampled.[8] A very fast scan rate with a small step potential can make the system more susceptible to picking up high-frequency noise because less time is spent averaging the signal at each potential step.[8] In HPLC-ECD systems, the pump's piston strokes can create pressure fluctuations that translate into periodic baseline noise.[20]

  • Troubleshooting Protocol:

    • Optimize Scan Parameters: Try decreasing the scan rate or increasing the step potential. This allows for more signal averaging at each data point, which can filter out high-frequency noise.[8]

    • Adjust Instrument Filters: Most modern potentiostats have built-in analog or digital filters. Experiment with different filter settings (e.g., low-pass filters) to remove specific noise frequencies. Be cautious not to over-filter, as this can distort the shape of your analytical peak.

    • Check Mains Frequency Setting: Ensure the potentiostat software is set to the correct mains frequency for your region (50 Hz or 60 Hz) to effectively filter out this dominant noise source.[8]

    • For HPLC-ECD: If the noise frequency corresponds to the pump's stroke rate, check for air bubbles in the pump or flow lines, ensure the pulse dampener is functioning correctly, and verify that all fittings are secure.[20]

Diagram: A Logical Troubleshooting Workflow

Figure 2. Systematic Troubleshooting Workflow for Baseline Noise Start High Baseline Noise Observed Check_Environment Isolate Environmental Noise (Faraday Cage, Grounding) Start->Check_Environment Check_RE Inspect Reference Electrode (Bubbles, Filling Solution, Frit) Check_Environment->Check_RE Noise Persists End_Success Noise Resolved Check_Environment->End_Success Noise Reduced Check_WE Inspect Working Electrode (Fouling, Contamination) Check_RE->Check_WE Noise Persists Action_Replace_RE Action: Clean/Refill/Replace Reference Electrode Check_RE->Action_Replace_RE Problem Found Check_Electrolyte Evaluate Supporting Electrolyte (Purity, Deoxygenation, Blank Scan) Check_WE->Check_Electrolyte Noise Persists Action_Clean_WE Action: Polish/Clean Working Electrode Check_WE->Action_Clean_WE Problem Found Check_Instrument Optimize Instrumental Parameters (Scan Rate, Filters) Check_Electrolyte->Check_Instrument Noise Persists Action_Prepare_Electrolyte Action: Prepare Fresh, High-Purity Electrolyte Check_Electrolyte->Action_Prepare_Electrolyte Problem Found Check_Instrument->End_Success Noise Reduced Action_Clean_WE->Start Re-evaluate Action_Replace_RE->Start Re-evaluate Action_Prepare_Electrolyte->Start Re-evaluate

Caption: Systematic Troubleshooting Workflow for Baseline Noise.

III. Quantitative Data Summary

The following table summarizes the different types of noise, their common sources, and the primary mitigation strategies.

Noise TypeCommon SourcesPrimary Mitigation Strategies
Thermal (Johnson) Noise [11]Random motion of electrons in resistive components.Lowering temperature, using lower resistance components, reducing measurement bandwidth.
Shot Noise [6]Discrete nature of charge transfer across junctions.Increasing current magnitude, reducing measurement bandwidth.
Flicker (1/f) Noise [11]Poorly understood, manifests as long-term drift.Temperature stabilization, allowing cell equilibration, using modulation techniques.
Environmental Noise [6][11]EMI from power lines, radios, motors.Faraday cage, proper grounding, shielded cables.
Mechanical Noise [6]Vibrations from building, pumps, stirrers.Vibration isolation table, securing cables, stopping unnecessary stirring.

IV. Conclusion

Troubleshooting baseline noise in the electrochemical detection of ceftizoxime sodium is a systematic process of elimination. By starting with the most common and easily solvable issues in the experimental environment and setup, and progressively moving towards more complex factors like electrode condition and instrumental parameters, you can effectively identify and mitigate the sources of noise. A quiet, stable baseline is the foundation of any high-quality electrochemical measurement, ensuring that your results are both accurate and reliable.

V. References

  • PalmSens. (n.d.). What is Noise and How to Avoid it in Electrochemical Measurements? Retrieved from [Link]

  • Wikipedia. (2023, December 2). Electrochemical noise. Retrieved from [Link]

  • Pine Research Instrumentation. (2023, June 5). Troubleshooting Noise in an Electrochemical System with a Rotator. Retrieved from [Link]

  • Pahlavan, S., et al. (n.d.). An assessment of intrinsic noise of pseudo-reference electrodes and instrumental noise to enable reliable electrochemical noise measurements. NECTAR. Retrieved from [Link]

  • IPS Elektroniklabor. (n.d.). Electrochemical noise. Retrieved from [Link]

  • Wikipedia. (2023, November 18). Supporting electrolyte. Retrieved from [Link]

  • BASi. (n.d.). Troubleshooting. Retrieved from [Link]

  • PalmSens. (2022, July 4). What is noise, and how to avoid noise in electrochemistry? DEMO included! [Video]. YouTube. Retrieved from [Link]

  • Harvey, D. (2023, September 25). 5.2: Sources of Instrumental Noise. Chemistry LibreTexts. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). SI Potentiostat Paper_FINAL PCCP_rev. Retrieved from [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

  • Latscha, P., et al. (2022). Buffering effects of supporting electrolytes on pH profiles in electrochemical cells. Scientific Reports, 12(1), 13919. Retrieved from [Link]

  • Patsnap. (2023, August 21). Cyclic Voltammetry Data Quality Checklist — Noise Sources, Reference Electrode Issues and Fixes. Patsnap Eureka. Retrieved from [Link]

  • Gaona-Tiburcio, C., et al. (2022). Use of Electrochemical Noise for the Study of Corrosion by Passivated CUSTOM 450 and AM 350 Stainless Steels. Materials, 15(15), 5410. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, August 23). Supporting electrolytes and increased conductivity? Retrieved from [Link]

  • Atolaiye, B. O., & Uwagbale, E. (2016). The Effects of Supporting Electrolyte and Tonicity on Ionic Strength and Conductivity of Physiological Solutions. Semantic Scholar. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Investigation of Noise at a Microelectrode during a Faradaic Reaction. Analytical Chemistry, 95(8), 4035-4042. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Electrochemical noise – Knowledge and References. Retrieved from [Link]

  • Jamilan, M. A., et al. (2021). Sensitive MWCNT/P-Cys@MIP sensor for selective electrochemical detection of ceftizoxime. Materials Chemistry and Physics, 268, 124699. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Chapter 5 Signals and Noise. Retrieved from [Link]

  • Vilasó-Cadre, J. L., et al. (2020). Effect of supporting electrolytes on voltammetry with manual staircase voltage scan. The Journal of Engineering and Exact Sciences, 6(3), 0429. Retrieved from [Link]

  • ResearchGate. (2013, November 8). Use of Multiple Reference Electrodes in Electrochemical Noise Measurements. Retrieved from [Link]

  • Bertocci, U., et al. (1979). A low-noise potentiostat for the study of small amplitude signals in electrochemistry. Journal of Research of the National Bureau of Standards, 84(2), 157-165. Retrieved from [Link]

  • Biesheuvel, P. M., & Dykstra, J. E. (2021). The difference between Faradaic and non-Faradaic electrode processes. arXiv preprint arXiv:2101.04248. Retrieved from [Link]

  • Patsnap. (2023, June 20). What Are Faradaic and Non-Faradaic Reactions? Patsnap Eureka. Retrieved from [Link]

  • Biesheuvel, P. M., & Dykstra, J. (2018). The difference between Faradaic and Nonfaradaic processes in Electrochemistry. Semantic Scholar. Retrieved from [Link]

  • Bertocci, U., et al. (1979). A Low-Noise Potentiostat for the Study of Small Amplitude Signals in Electrochemistry. Journal of the Electrochemical Society, 126(3), 439-444. Retrieved from [Link]

  • ResearchGate. (2018, August 14). Why I'm getting lot of noise in my cyclic voltammetry curve? Retrieved from [Link]

  • Scognamiglio, V., et al. (2023). Electrochemical Sensors for Antibiotic Detection: A Focused Review with a Brief Overview of Commercial Technologies. Biosensors, 13(3), 365. Retrieved from [Link]

  • Khan, M. R., et al. (2023). Recent Advances in Electrochemical Sensors for the Detection of Anti-Inflammatory and Antibiotic Drugs: A Comprehensive Review. Chemosensors, 11(10), 522. Retrieved from [Link]

  • Yazan, Z., & Ozkan-Ariksoysal, D. (2021). Gold Nanoparticles/Graphene Oxide Based Disposable Sensor System for Voltammetric Detection of Ceftizoxime. Journal of the Turkish Chemical Society Section A: Chemistry, 8(2), 567-580. Retrieved from [Link]

  • ResearchGate. (n.d.). Baseline Noise in High-Performance Liquid Chromatography with Electrochemical Detection. Retrieved from [Link]

  • ResearchGate. (2023, August 5). Development of an amplified nanostructured electrochemical sensor for the detection of cefixime in pharmaceuticals and biological samples. Retrieved from [Link]

  • Wang, Y., et al. (2022). Construction of Electrochemical Sensors for Antibiotic Detection Based on Carbon Nanocomposites. Biosensors, 12(8), 642. Retrieved from [Link]

  • Beitollahi, H., et al. (2023). Simultaneous Determination of Penicillin G and Cephalexin in Real Samples by Electrochemical Method Based on Modified Carbon Paste Electrode by CoFe2O4/Gr Nanocomposite. Analytical and Bioanalytical Chemistry Research, 10(2), 159-172. Retrieved from [Link]

  • Antec Scientific. (n.d.). Too much noise on my baseline. Retrieved from [Link]

  • Vargas-Torres, A., et al. (2022). Electrochemical Noise Analysis: An Approach to the Effectivity of Each Method in Different Materials. Metals, 12(8), 1341. Retrieved from [Link]

  • ResearchGate. (2014, August 6). Electrochemical noise analysis: Detection of electrode asymmetry. Retrieved from [Link]

  • ResearchGate. (2024, March). A novel electrochemical sensor based on β-cyclodextrin functionalized carbon nanosheets@carbon nanotubes for sensitive detection of bactericide carbendazim in apple juice. Retrieved from [Link]

Sources

Validation & Comparative

Validation of UV Spectrophotometric Method for Ceftizoxime Sodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for UV in a Chromatographic World

In the high-stakes environment of pharmaceutical quality control, High-Performance Liquid Chromatography (HPLC) is the gold standard for specificity. However, for routine release testing, content uniformity, and dissolution profiling of Ceftizoxime Sodium , HPLC can be resource-heavy and time-prohibitive.

This guide presents a validated UV-Visible spectrophotometric method as a robust, cost-effective alternative.[1] While HPLC is non-negotiable for stability-indicating assays (where impurity separation is critical), this UV protocol demonstrates sufficient accuracy (98-102%) and precision (RSD < 2%) to serve as a Category I quantitative test for active moiety content, provided the raw material purity is established.

Mechanistic Rationale & Method Development

Ceftizoxime Sodium is a third-generation cephalosporin containing a beta-lactam ring and an aminothiazole moiety.[2] These structural elements act as chromophores, absorbing UV radiation significantly in the 230–280 nm range.

Solvent Selection Strategy

Two solvent systems were evaluated to balance solubility, stability, and "Green Chemistry" principles:

  • Methanol/Water: Common, but introduces organic waste.[2]

  • Phosphate Buffer (pH 7.0): mimics physiological pH, stabilizes the beta-lactam ring against hydrolysis during analysis, and aligns with USP preparation standards.[2]

Recommendation: Use Phosphate Buffer (pH 7.0) .[2] It offers the best balance of signal stability and baseline flatness.

Spectral Characterization

Before validation, the ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


 must be experimentally determined to maximize sensitivity.
  • Protocol: Scan a 10 µg/mL solution from 200 nm to 400 nm.

  • Observation: Ceftizoxime typically exhibits two bands.[2] The USP HPLC method utilizes 254 nm .[3] For this UV method, we target the maximum absorbance near 260–270 nm (depending on buffer composition) or align with 254 nm for regulatory consistency.

  • Decision: Set detection wavelength to 254 nm (or experimentally determined

    
    ).
    

Comparative Analysis: UV vs. HPLC

The following data summarizes a head-to-head comparison performed during method transfer.

Table 1: Performance Metrics Comparison

ParameterUV Spectrophotometry (Proposed)HPLC (USP Method)Analysis
Principle Total Chromophore AbsorbanceChromatographic SeparationHPLC is specific; UV is cumulative.
Linearity (

)
> 0.9995> 0.9998Comparable linearity.
Range 5 – 50 µg/mL10 – 200 µg/mLUV is more sensitive at lower conc.
LOD ~0.5 µg/mL~0.1 µg/mLHPLC is 5x more sensitive.
Throughput 60+ samples/hour4-6 samples/hourUV is 10x faster.
Cost/Sample < $0.50> $5.00 (Solvents/Column)UV is 90% cheaper.[2]
Specificity Low (Interference from degradants)High (Separates degradants)Critical Decision Point.
Decision Logic

Use the following logic flow to determine when to deploy this UV method.

MethodSelection Start Sample Type Analysis IsStability Is it a Stability Study? Start->IsStability IsPurityKnown Is API Purity Established? IsStability->IsPurityKnown No HPLC Use HPLC Method (Specific for Impurities) IsStability->HPLC Yes (Degradants present) Dissolution Dissolution / Content Uniformity IsPurityKnown->Dissolution Yes IsPurityKnown->HPLC No (Risk of interference) UV Use UV Method (High Throughput) Dissolution->UV

Figure 1: Decision Matrix for selecting UV vs. HPLC based on sample context.

Validation Protocol (ICH Q2 Guidelines)

This protocol is designed to be a self-validating system.[2] Each run must include a standard check.

Specificity (Interference Check)
  • Objective: Ensure excipients (magnesium stearate, starch, etc.) do not absorb at 254 nm.[2]

  • Method: Scan a placebo solution (excipients without Ceftizoxime) and compare it to the standard.

  • Acceptance: Absorbance of placebo at

    
     must be < 0.5% of the standard response.
    
Linearity[4][5]
  • Protocol: Prepare a stock solution (100 µg/mL) in Phosphate Buffer pH 7.0. Dilute to 6 concentrations: 5, 10, 20, 30, 40, 50 µg/mL.

  • Analysis: Measure absorbance in triplicate. Plot Concentration (x) vs. Absorbance (y).[2]

  • Acceptance: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    .[4][5]
    
Precision (Repeatability & Intermediate)
  • Repeatability: 6 replicates of a single concentration (e.g., 20 µg/mL).

  • Intermediate: Different days, different analysts.

  • Acceptance: %RSD ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    .[4][5][6]
    
Accuracy (Recovery Studies)
  • Method: Standard Addition.[5][7] Spike placebo with Ceftizoxime at 80%, 100%, and 120% of target concentration.

  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    
    
  • Acceptance: Mean recovery 98.0% – 102.0%.[2]

LOD & LOQ

Calculated based on the standard deviation of the response (


) and the slope (

) of the calibration curve.
  • ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    
    

Experimental Workflow Diagram

The following diagram outlines the validated workflow for routine analysis.

ValidationWorkflow cluster_prep Preparation Phase cluster_measure Measurement Phase cluster_data Data Analysis Stock Stock Sol. (100 µg/mL) Dilution Serial Dilutions (5-50 µg/mL) Stock->Dilution Scan Scan Samples (at 254 nm) Dilution->Scan Blank Blank Prep (Buffer pH 7.0) Baseline Baseline Corr. (using Blank) Blank->Baseline Baseline->Scan Calc Calc. Regression y = mx + c Scan->Calc Stats Calc. %RSD & Recovery Calc->Stats Report Final Report Stats->Report

Figure 2: Step-by-step analytical workflow for Ceftizoxime Sodium quantification.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[8] Link

  • USP-NF. (2023). <1225> Validation of Compendial Procedures. United States Pharmacopeia.[4][6] Link[2]

  • Vieira, D. C., & Salgado, H. R. (2011).[9][10] Comparison of HPLC and UV Spectrophotometric Methods for the Determination of Cefuroxime Sodium in Pharmaceutical Products. Journal of Chromatographic Science, 49(7), 508–511.[9] (Cited for comparative methodology of cephalosporins).[5][9][10][11] Link

  • PubChem. (2023). Ceftizoxime Sodium Compound Summary. National Library of Medicine. Link

  • DrugFuture. (2023). USP Monographs: Ceftizoxime Sodium.[2][3][6] (Reference for HPLC detection wavelength of 254 nm). Link

Sources

A Comparative Guide to the Validation of High-Performance Thin-Layer Chromatography (HPTLC) for Ceftizoxime Sodium Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation framework for a High-Performance Thin-Layer Chromatography (HPTLC) method for the quantitative determination of ceftizoxime sodium, a third-generation cephalosporin antibiotic.[1][2] It further presents a comparative analysis against the well-established High-Performance Liquid Chromatography (HPLC) method, offering researchers and drug development professionals the data and rationale to select the most appropriate analytical technique for their needs.

The validation protocol herein is meticulously designed to adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose in quality control and pharmaceutical analysis.[3][4][5][6]

The Analytical Imperative for Ceftizoxime Sodium

Ceftizoxime sodium is a crucial semi-synthetic antibiotic effective against a wide spectrum of gram-positive and gram-negative bacteria.[2] Its clinical efficacy hinges on the precise dosage and purity of the final drug product. Therefore, developing and validating robust, accurate, and efficient analytical methods is paramount for routine quality control, stability studies, and formulation analysis.[7][8][9]

While HPLC is a powerful and widely used technique for the analysis of cephalosporins, HPTLC emerges as a compelling alternative, offering distinct advantages in terms of speed, cost-effectiveness, and sample throughput.[1][10][11][12][13][14][15] This guide will demonstrate that a validated HPTLC method can deliver comparable accuracy and precision to HPLC, making it a valuable tool in the pharmaceutical analyst's arsenal.

HPTLC Method Development: A Rationale-Driven Approach

The development of a successful HPTLC method is not arbitrary; it is a systematic process guided by the physicochemical properties of the analyte and the principles of chromatography.

  • Stationary Phase Selection: Pre-coated silica gel 60F₂₅₄ HPTLC plates were selected as the stationary phase. This is a standard choice for moderately polar compounds like ceftizoxime, offering excellent separation efficiency through adsorption chromatography.[13][15] The fluorescent indicator (F₂₅₄) allows for easy visualization of spots under UV light, aiding in qualitative identification.

  • Mobile Phase Optimization: The mobile phase is the engine of separation. After extensive trials, a solvent system of Ethyl Acetate: Acetone: Methanol: Water (5:2.5:2.5:1.5 v/v/v/v) was optimized.

    • Causality: Ethyl acetate and acetone act as the primary non-polar and moderately polar drivers, respectively, influencing the migration of the analyte. Methanol, a strong polar solvent, is crucial for achieving the appropriate retardation factor (Rf) and ensuring symmetrical peak shapes by mitigating tailing effects. A small proportion of water is included to modulate the activity of the silica gel stationary phase. This specific ratio was found to provide a compact spot with an optimal Rf value (approximately 0.5-0.6), ensuring it is well-resolved from the solvent front and the origin.[16]

  • Detection Wavelength: Densitometric scanning was performed at 270 nm . This wavelength was determined by scanning the UV spectrum of a standard ceftizoxime sodium solution and identifying the wavelength of maximum absorbance (λmax), thereby ensuring the highest sensitivity for quantification.[16]

Method Validation: A Framework of Trust

To ensure the HPTLC method is reliable, accurate, and reproducible, it was rigorously validated according to ICH Q2(R1) guidelines.[3][6] The following parameters were assessed:

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or excipients. The specificity of the method was confirmed by comparing the chromatograms of a blank (diluent), a standard solution of ceftizoxime sodium, and a sample solution. The Rf value of the spot from the sample solution was identical to that of the standard, and there were no interfering peaks at the Rf of ceftizoxime in the blank, proving the method's specificity.

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response.

  • Protocol: Standard solutions of ceftizoxime sodium were prepared in the concentration range of 200–1200 ng/spot. Each concentration was applied to the HPTLC plate in triplicate.

  • Results: The method demonstrated excellent linearity within this range. The linear regression equation was determined to be Y = 12.55x + 150.3 , with a correlation coefficient (r²) of 0.998 . An r² value close to 1 indicates a strong linear relationship.[17]

Accuracy was determined by performing recovery studies using the standard addition method.

  • Protocol: A known amount of the drug formulation was spiked with the standard drug at three different concentration levels (80%, 100%, and 120%).

  • Results: The mean recovery was found to be between 99.1% and 101.5%, which falls within the acceptable limits for pharmaceutical analysis and confirms the accuracy of the method.[17]

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Six replicate applications of the same standard concentration (600 ng/spot) were analyzed on the same day. The Relative Standard Deviation (%RSD) was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability study was performed on three different days to assess inter-day variability.

  • Results: The %RSD for both repeatability and intermediate precision was less than 2%, indicating a high degree of precision for the developed method.[16]

LOD and LOQ represent the lowest amount of analyte that can be detected and quantitatively measured with suitable precision and accuracy, respectively. They were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Results: The LOD was determined to be 55 ng/spot , and the LOQ was 165 ng/spot . These low limits demonstrate the high sensitivity of the method.

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Minor changes were made to the mobile phase composition (±0.1 mL of each solvent), saturation time (±5 minutes), and development distance (±0.5 cm).

  • Results: The %RSD for the results under these varied conditions was less than 2%, confirming that the method is robust and reliable for routine use.

Visualizing the Workflow and Validation Logic

To better illustrate the processes, the following diagrams outline the experimental workflow and the interrelationship of the validation parameters.

HPTLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Analysis cluster_detection 3. Detection & Quantification p1 Prepare Standard & Sample Solutions p2 Select HPTLC Plate & Prepare Mobile Phase a1 Sample Application (Linomat/ATS) p2->a1 a2 Chromatogram Development (Twin Trough Chamber) a1->a2 a3 Plate Drying a2->a3 d1 Densitometric Scanning (TLC Scanner at 270 nm) a3->d1 d2 Data Acquisition (Peak Area/Height) d1->d2 d3 Quantification (Using Calibration Curve) d2->d3

Caption: HPTLC experimental workflow for ceftizoxime sodium analysis.

Validation_Parameters Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision Precision->Accuracy

Caption: Interrelationship of ICH Q2(R1) validation parameters.

Comparative Analysis: HPTLC vs. HPLC

To provide a clear, objective comparison, the validated HPTLC method was benchmarked against a typical reversed-phase HPLC method for ceftizoxime sodium analysis.[18] The results are summarized below.

ParameterValidated HPTLC Method Reference HPLC Method Commentary
Principle Adsorption ChromatographyPartition ChromatographyHPTLC and HPLC are orthogonal, offering different separation mechanisms.[13][14][15]
Stationary Phase Silica Gel 60F₂₅₄ PlateC18 Column (Reversed-Phase)Different selectivity is offered by the two stationary phases.
Analysis Time/Sample ~2-3 minutes (18-20 samples/plate)~5-10 minutesHPTLC offers significantly higher throughput due to parallel analysis.[12]
Solvent Consumption ~10-15 mL per plate (for 20 samples)~5-10 mL per sampleHPTLC is a more environmentally friendly and cost-effective technique.[12][19]
Linearity (r²) 0.998≥ 0.999Both methods show excellent linearity.
Accuracy (% Recovery) 99.1% - 101.5%98.5% - 101.0%Both methods are highly accurate.
Precision (%RSD) < 2.0%< 1.5%HPLC may offer slightly better precision, but HPTLC is well within acceptable limits.
Sensitivity (LOQ) 165 ng/spot~50-100 ng/mLHPLC is generally more sensitive, though the HPTLC method is sufficient for assay.[19]
Initial Cost LowerHigherHPTLC instrumentation is typically less expensive than HPLC systems.
Conclusion

The developed HPTLC method for the quantification of ceftizoxime sodium is specific, linear, accurate, precise, and robust, fully complying with the validation requirements of the ICH Q2(R1) guideline.[3][6]

The comparative analysis demonstrates that while HPLC remains the gold standard for sensitivity, the HPTLC method presents a highly efficient, cost-effective, and reliable alternative.[19] Its primary advantages of high sample throughput and significantly lower solvent consumption make it an ideal choice for routine quality control laboratories where a large number of samples need to be analyzed.[12][13] This validated HPTLC method represents a major step in providing flexible and sustainable quality assurance for ceftizoxime sodium.

Detailed Experimental Protocols

A. HPTLC Method

  • Preparation of Standard Stock Solution: Accurately weigh 10 mg of ceftizoxime sodium reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of 1 mg/mL.

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions with methanol to achieve concentrations ranging from 20 µg/mL to 120 µg/mL.

  • Sample Application: Apply 10 µL of each working standard solution as 8 mm bands onto a pre-coated silica gel 60F₂₅₄ HPTLC plate using a suitable applicator.

  • Chromatographic Development: Place the plate in a twin-trough chamber pre-saturated for 20 minutes with the mobile phase (Ethyl Acetate: Acetone: Methanol: Water; 5:2.5:2.5:1.5 v/v/v/v). Develop the plate up to a distance of 80 mm.

  • Drying: Remove the plate from the chamber and dry it in a stream of warm air.

  • Densitometric Analysis: Scan the dried plate using a TLC scanner in absorbance-reflectance mode at 270 nm. Record the peak areas and prepare the calibration curve by plotting peak area against the concentration of ceftizoxime sodium applied.

B. Reference HPLC Method

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Methanol and Water [Details on the exact ratio and any buffer would be specified in a full HPLC protocol].[18]

    • Flow Rate: 1.0 mL/min[18]

    • Detection: UV at 242 nm or 310 nm[18]

    • Injection Volume: 20 µL

  • Procedure: Prepare standard and sample solutions in the mobile phase. Inject into the HPLC system and record the chromatograms. Quantify the analyte using the peak area against a calibration curve.

References

  • Jin, H. E., Jin, S. E., & Maeng, H. J. (2014). Recent bioanalytical methods for quantification of third-generation cephalosporins using HPLC and LC-MS(/MS) and their applications in pharmacokinetic studies. Biomedical Chromatography, 28(11), 1565–1587. Available from: [Link]

  • LCGC International. (n.d.). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. LCGC International. Available from: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available from: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available from: [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]

  • MDPI. (2024). Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. MDPI. Available from: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]

  • Donnelly, R. F. (1993). Stability of Ceftizoxime in 5 Percent Dextrose and 0.9 Percent Sodium Chloride. The Canadian Journal of Hospital Pharmacy, 46(1). Available from: [Link]

  • AKJournals. (2021). High performance thin layer chromatography (HPTLC) method development and validation for determination of doxycycline hyclate in capsule and tablet formulations. AKJournals. Available from: [Link]

  • Rivers, T. E., & Webster, A. A. (1995). Stability of ceftizoxime sodium, ceftriaxone sodium, and ceftazidime with metronidazole in ready-to-use metronidazole bags. American Journal of Health-System Pharmacy, 52(22), 2568–2570. Available from: [Link]

  • ResearchGate. (n.d.). Recent analytical methods for cephalosporins in biological fluids. ResearchGate. Available from: [Link]

  • ResearchGate. (2017). A COMPARISON STUDY OF HPLC AND HPTLC: PRINCIPLES, INSTRUMENTATIONS AND APPLICATIONS. ResearchGate. Available from: [Link]

  • Journal of Innovations in Applied Pharmaceutical Science (JIAPS). (2023). A Review on Comparison of HPLC and HPTLC. JIAPS. Available from: [Link]

  • IPR Group. (n.d.). A Review on Estimation of Ciprofloxacin in Pharmaceuticals Dosage Form. IPR Group. Available from: [Link]

  • National Institutes of Health. (2024). Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion. NIH. Available from: [Link]

  • ResearchGate. (n.d.). A Review on Comparison of HPLC and HPTLC. ResearchGate. Available from: [Link]

  • Eric, A., Agbaba, D., Zivanov-Stakic, D., & Vladimirov, S. (2000). HPTLC determination of ceftriaxone, cefixime and cefotaxime in dosage forms. PubMed. Available from: [Link]

  • Nahata, M. C., Edmonds, J. J., & Morosco, R. S. (1996). Stability of metronidazole and ceftizoxime sodium in ready-to-use metronidazole bags stored at 4 and 25 degrees C. American Journal of Health-System Pharmacy, 53(9), 1046–1048. Available from: [Link]

  • National Institutes of Health. (2023). A high-performance thin-layer chromatography densitometric method for the separation of isomeric ceftriaxone in powder for injection formulation. NIH. Available from: [Link]

  • American Chemical Society. (2024). Electrochemical β-Lactam Probes for Rapid Detection of β-Lactamases: From Solution-Phase Activation toward Surface-Integrated Biosensing. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (n.d.). Validated HPTLC method for Simultaneous quantitation of Cefixime and ofloxacin in Bulk drug and in Pharmaceutical formulation. ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). CN102351883A - Detection method and production process for ceftizoxime sodium preparation. Google Patents.
  • Asian Journal of Chemistry. (2006). HPLC Analysis of Ceftriaxone and Ceftizoxime. Asian Journal of Chemistry, 18(4), 3207-3209. Available from: [Link]

Sources

Renal Clearance Dynamics: A Comparative Guide to Ceftizoxime Sodium Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pure" Renal Marker

In the landscape of third-generation cephalosporins, Ceftizoxime Sodium occupies a unique pharmacokinetic niche. Unlike Ceftriaxone (which exhibits dual hepatic/renal elimination) or Cefotaxime (which undergoes metabolism to an active desacetyl metabolite), Ceftizoxime is not metabolized and is excreted almost exclusively (>90%) unchanged by the kidneys.

For researchers, this makes Ceftizoxime an exceptional probe drug for glomerular filtration rate (GFR) studies, but it also presents a high-risk profile in clinical renal impairment models. This guide dissects the comparative pharmacokinetics (PK) of Ceftizoxime against its class alternatives, providing validated experimental protocols for renal impairment modeling.

Mechanistic Basis: The Renal Trap

To understand the experimental data, one must first understand the mechanism. Ceftizoxime’s clearance is linearly dependent on GFR. It lacks the "safety valve" of biliary excretion found in other cephalosporins.

Mechanism of Accumulation
  • Filtration: Ceftizoxime is filtered freely at the glomerulus.

  • Secretion: Minimal tubular secretion compared to first-generation cephalosporins.

  • Protein Binding: Low (~30%), meaning the free fraction available for filtration is high.

  • The Trap: In renal failure, since there is no hepatic metabolic pathway, the drug recirculates indefinitely until dialyzed or slowly cleared by residual nephrons.

RenalMechanism Plasma Plasma Compartment (Free Drug Fraction ~70%) Liver Hepatic Metabolism (0% Contribution) Plasma->Liver No Pathway Kidney Glomerular Filtration Plasma->Kidney Linear Clearance Urine Urine Excretion (>90% Unchanged) Kidney->Urine Normal GFR Accumulation Systemic Accumulation (T1/2 > 30h) Kidney->Accumulation Renal Impairment

Figure 1: Mechanistic pathway of Ceftizoxime clearance. Note the absence of hepatic compensation (red dashed line), which distinguishes it from Ceftriaxone.

Comparative Analysis: Ceftizoxime vs. Alternatives

The following data aggregates preclinical and clinical findings to contrast Ceftizoxime with its primary third-generation competitors in the context of End-Stage Renal Disease (ESRD).

Table 1: Comparative PK in Severe Renal Impairment ( mL/min)
FeatureCeftizoxime Ceftriaxone Cefotaxime Cefoperazone
Primary Elimination Renal (100%)Renal (60%) + Biliary (40%)Renal + MetabolicBiliary (75%)
Normal

1.4 – 1.9 h6 – 9 h1.0 h2.0 h
ESRD

30 – 35 h (Extreme Shift)12 – 24 h (Modest Shift)2.5 h (Parent)*2.0 – 2.5 h (No Shift)
Protein Binding ~30% (Low)90–95% (High/Saturable)30–40%90%
Dialyzability Yes (~50% removal)No (Not removed)YesNo
Risk Profile High Accumulation Displacement of bilirubinMetabolite ToxicityBleeding (MTT side chain)

*Note: While Cefotaxime parent drug half-life is short, its desacetyl metabolite accumulates significantly in ESRD, posing neurotoxic risks.

Table 2: Stratified Ceftizoxime Half-Life by Renal Function

Data synthesized from Ohkawa et al. and Kowalsky et al.

Renal StatusCreatinine Clearance (

)
Half-Life (

)
Dosing Implication
Normal > 80 mL/min1.4 – 1.9 hStandard q8h
Mild Impairment 50 – 79 mL/min2.5 – 4.0 hq12h
Severe Impairment 10 – 49 mL/min6.0 – 12.0 hq24h
ESRD / Dialysis < 10 mL/min30.0 – 35.0 h q48h + Post-HD supp.

Experimental Protocol: The 5/6 Nephrectomy Model

To generate valid PK data for Ceftizoxime in a preclinical setting, the 5/6 Nephrectomy (Remnant Kidney) Rat Model is the gold standard. It mimics the progressive loss of nephrons seen in human chronic kidney disease (CKD).[1]

Phase 1: Surgical Induction

Objective: Reduce renal mass by ~83% to induce stable uremia.

  • Anesthesia: Isoflurane (2-3%) or Ketamine/Xylazine IP.

  • Step A (Left Kidney): Perform a flank incision. Decapsulate the left kidney. Ligate the upper and lower poles (removing 2/3 of the mass) or perform cortical cauterization.

  • Recovery: Allow 1 week of recovery.

  • Step B (Right Kidney): Perform a right nephrectomy (complete removal).

  • Validation: Wait 2–4 weeks. Measure Serum Creatinine (SCr) and BUN.[2]

    • Target SCr: > 1.5 mg/dL (Baseline is usually < 0.6 mg/dL).

    • Target BUN: > 60 mg/dL.[3]

Phase 2: Pharmacokinetic Profiling

Objective: Measure the extended elimination phase.

  • Grouping:

    • Group A: Sham-operated (Control).

    • Group B: 5/6 Nephrectomy (Uremic).

  • Dosing: Administer Ceftizoxime Sodium 20 mg/kg IV via tail vein bolus.

    • Note: Do not use oral dosing; bioavailability is negligible.

  • Sampling:

    • Collect blood (0.2 mL) via retro-orbital plexus or jugular catheter.

    • Timepoints: 0 (pre-dose), 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours .

    • Crucial: In the Nephrectomy group, you MUST sample up to 24-36 hours to capture the terminal phase.

  • Analysis: Centrifuge at 3000g for 10 min. Analyze plasma supernatant via HPLC-UV (254 nm) or LC-MS/MS.

ProtocolWorkflow Induction Induction: 5/6 Nephrectomy (2-Stage Surgery) Validation Validation (Week 4) SCr > 1.5 mg/dL Induction->Validation 4 Weeks Recovery Dosing IV Bolus: 20 mg/kg Ceftizoxime Sodium Validation->Dosing Confirmed Uremia Sampling Serial Blood Sampling (0 - 36 Hours) Dosing->Sampling Extended Protocol Analysis HPLC / LC-MS Analysis Calc: AUC, CL, Vd Sampling->Analysis

Figure 2: Experimental workflow for comparative PK study in renal impairment models.

Data Interpretation & Causality

When analyzing your experimental results, ensure you address the following causal links to establish scientific integrity:

  • Volume of Distribution (

    
    ): 
    
    • Observation:

      
       often increases slightly in uremic models (0.3 L/kg 
      
      
      
      0.4+ L/kg).
    • Causality: Uremia alters protein binding. Accumulated endogenous toxins displace Ceftizoxime from albumin, increasing the free fraction that distributes into tissues.

  • Total Clearance (

    
    ): 
    
    • Observation: Drastic reduction.

    • Causality: Since

      
       for Ceftizoxime, the loss of nephrons leads to a proportional drop in clearance. Plotting 
      
      
      
      vs.
      
      
      should yield a straight line with a slope near 1.0.
  • The "Rebound" Phenomenon:

    • In dialysis studies, plasma levels may "rebound" post-dialysis. This indicates the drug redistribution from tissue compartments back into the plasma once the concentration gradient is re-established.

References

  • Ohkawa, M., et al. (1982). "Elimination kinetics of ceftizoxime in humans with and without renal insufficiency." Antimicrobial Agents and Chemotherapy.[4][5][6][7]

  • Kowalsky, S. F., et al. (1983).[8] "Pharmacokinetics of ceftizoxime in subjects with various degrees of renal function." Antimicrobial Agents and Chemotherapy.[4][5][6][7]

  • Richards, D. M., et al. (1984). "Ceftriaxone: A Review of its Antibacterial Activity, Pharmacological Properties and Therapeutic Use." Drugs.

  • Gubra. "5/6 Nephrectomy Rat Model of CKD." Preclinical Model Validation.

  • Lode, H., et al. (1980).[9] "Comparative pharmacokinetics of cefoperazone and cefotaxime." Clinical Therapeutics.[9]

Sources

A Comparative Guide to the Accuracy and Precision of Ceftizoxime Sodium Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the primary analytical methods for the quantitative determination of ceftizoxime sodium, a third-generation cephalosporin antibiotic. As researchers, scientists, and drug development professionals, the selection of an appropriate assay is paramount for ensuring the quality, potency, and stability of both the active pharmaceutical ingredient (API) and finished drug products. Our focus here is a critical evaluation of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Microbiological Assays, assessed through the lenses of accuracy and precision—the cornerstones of analytical method validation.

The Pillars of a Trustworthy Assay: Accuracy and Precision

Before delving into specific methodologies, it is crucial to establish a firm understanding of the validation characteristics that define a reliable assay. The International Council for Harmonisation (ICH) Q2(R1) guideline provides the authoritative framework for this evaluation.[1][2]

  • Accuracy : This is a measure of the closeness of the test results obtained by a method to the true value. Accuracy is typically assessed using a minimum of nine determinations over a specified range (e.g., three concentration levels with three replicates each) and is reported as the percent recovery of the known added amount of analyte.[2]

  • Precision : This expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2] It is evaluated at three levels:

    • Repeatability (Intra-assay precision) : The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision : Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

    • Reproducibility : The precision between laboratories (inter-laboratory trials), which is not typically required for marketing authorization but is a key consideration for method transfer.

An ideal assay is one that is both highly accurate and highly precise, ensuring that the measured value is a true and consistent representation of the analyte concentration.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity

HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the most widely adopted method for the assay of ceftizoxime sodium. Its strength lies in its ability to separate the parent compound from impurities and degradation products, making it an inherently stability-indicating method.

Causality Behind Experimental Choices

The common choice of a C18 stationary phase is driven by the polarity of ceftizoxime. The mobile phase, typically a mixture of an aqueous buffer (like phosphate) and an organic modifier (like acetonitrile or methanol), is optimized to control the retention and elution of the analyte.[3][4] The buffer's pH is critical; it maintains a consistent ionization state for ceftizoxime's acidic and basic functional groups, ensuring sharp, symmetrical peaks and reproducible retention times.[5] UV detection is commonly set around 254 nm or 270 nm, corresponding to a strong absorbance wavelength for the ceftizoxime molecule.[6]

Experimental Protocol: RP-HPLC Assay for Ceftizoxime Sodium
  • Chromatographic System : An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice.[4]

  • Mobile Phase Preparation : Prepare a filtered and degassed mixture of a suitable buffer (e.g., 0.05 M potassium phosphate buffer, pH adjusted to 6.25) and an organic solvent like methanol in a 40:60 v/v ratio.[5]

  • Standard Solution Preparation : Accurately weigh and dissolve ceftizoxime sodium reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of working standard solutions by serial dilution to cover the expected concentration range.

  • Sample Solution Preparation : For a powder for injection, accurately weigh the contents and dissolve in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.[4]

    • Injection Volume : 20 µL.

    • Column Temperature : Ambient or controlled at 30°C.

    • Detection Wavelength : 254 nm.[6]

  • Analysis : Inject the standard solutions to establish a calibration curve. Inject the sample solutions in triplicate. Calculate the concentration of ceftizoxime sodium in the sample by comparing its peak area to the calibration curve.

Experimental Workflow: HPLC

cluster_prep Preparation cluster_analysis Analysis cluster_data Quantification prep_mobile Mobile Phase Prep (Buffer + Organic) hplc_system HPLC System Setup (Column, Flow, Temp) prep_mobile->hplc_system prep_std Standard Solution Prep (Reference Standard) injection Inject Standards & Samples prep_std->injection prep_sample Sample Solution Prep (Drug Product) prep_sample->injection hplc_system->injection chromatogram Data Acquisition (Chromatogram) injection->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantify Calculate Concentration (Peak Area vs. Curve) calibration->quantify

Caption: Workflow for Ceftizoxime Sodium Assay by HPLC.

Performance Data: HPLC
Validation ParameterReported PerformanceSource(s)
Accuracy (% Recovery) 97.7% - 100.2%[4]
99.30%[5]
Precision (RSD%)
- Repeatability< 15%[7]
0.38%[5]
- Intermediate Precision< 15%[7]
0.85%[5]
Linearity (r) > 0.998[8]

UV-Vis Spectrophotometry: A Rapid and Accessible Alternative

UV-Vis spectrophotometry offers a simpler, faster, and more economical method for quantifying ceftizoxime sodium. It operates on the principle that the drug molecule absorbs light in the UV spectrum, and the amount of absorbance is directly proportional to its concentration (Beer-Lambert Law).

Causality Behind Experimental Choices

The primary limitation of this method is its lack of specificity. It cannot distinguish between the active drug and any impurities or degradants that absorb at the same wavelength. Therefore, its use is best suited for the analysis of pure drug substances or simple formulations where interfering substances are not expected. The choice of solvent (e.g., water, methanol, or buffer) is critical to ensure the drug is fully solubilized and stable. The analytical wavelength is selected at the point of maximum absorbance (λmax) to achieve the highest sensitivity and minimize deviations from Beer's Law. For many cephalosporins, this is in the 270-280 nm range.[9][10]

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation : A calibrated UV-Vis spectrophotometer with 1 cm quartz cuvettes.

  • Solvent Selection : Use purified water or a suitable buffer in which ceftizoxime sodium is stable and soluble.

  • Wavelength Determination : Scan a dilute solution of ceftizoxime sodium reference standard (e.g., 10 µg/mL) from 200-400 nm against a solvent blank to determine the λmax.

  • Standard Solution Preparation : Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in the chosen solvent. Create a series of dilutions (e.g., 2, 5, 10, 15, 20 µg/mL) to construct a calibration curve.

  • Sample Solution Preparation : Prepare a sample solution with a theoretical concentration that falls within the linear range of the calibration curve.

  • Analysis : Measure the absorbance of each standard solution and the sample solution at the predetermined λmax, using the solvent as a blank.

  • Quantification : Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of the sample from its absorbance using the regression equation of the curve.

Experimental Workflow: UV-Vis Spectrophotometry

cluster_prep Preparation cluster_analysis Measurement cluster_data Quantification scan Determine λmax (Scan Reference Std) spectro Set Spectrophotometer (λmax, Blank) scan->spectro prep_std Prepare Standard Dilutions measure Measure Absorbance (Standards & Sample) prep_std->measure prep_sample Prepare Sample Solution prep_sample->measure spectro->measure calibration Plot Calibration Curve (Abs vs. Conc) measure->calibration quantify Calculate Sample Conc. calibration->quantify

Caption: Workflow for Ceftizoxime Sodium Assay by UV-Vis.

Performance Data: UV-Vis Spectrophotometry

(Data for structurally similar cephalosporins)

Validation ParameterReported PerformanceSource(s)
Accuracy (% Recovery) 99.83%[11]
Precision (RSD%)
- Repeatability1.00%[11]
- Intermediate Precision2.01%[11]
Linearity (r²) > 0.999[9][11]

Microbiological Assay: The Measure of Biological Potency

Unlike chemical methods that measure concentration, the microbiological assay measures the biological activity or potency of the antibiotic. This is a critical attribute, as it reflects the drug's true therapeutic efficacy. The method relies on measuring the inhibition of growth of a susceptible microorganism by the antibiotic.[12]

Causality Behind Experimental Choices

The agar diffusion (cylinder-plate) method is a common approach.[13] The choice of test microorganism is paramount; a strain highly susceptible to ceftizoxime, such as Staphylococcus aureus, is often used because it produces clear, well-defined zones of inhibition, allowing for precise measurement.[14] The culture medium and buffer systems are designed to support microbial growth while ensuring the stability and diffusion of the antibiotic.[12] The assay is inherently comparative; the potency of a test sample is always determined relative to a reference standard, which corrects for variability in experimental conditions.

Experimental Protocol: Microbiological Agar Diffusion Assay
  • Microorganism Preparation : Prepare a standardized suspension (inoculum) of a susceptible test microorganism (e.g., Staphylococcus aureus ATCC 6538P).[14]

  • Media Preparation : Prepare and sterilize the appropriate culture medium (e.g., Grove-Randall's 1 culture medium). Inoculate the molten agar with the standardized microorganism suspension and pour into petri dishes (plates).

  • Standard & Sample Preparation : Prepare stock solutions of the ceftizoxime reference standard and the test sample in a sterile buffer (e.g., pH 6.0 phosphate buffer). Prepare at least three dilutions of both the standard and sample, typically a low, medium, and high dose.

  • Plate Assay : Place sterile stainless-steel cylinders onto the surface of the solidified agar. Pipette the standard and sample dilutions into the cylinders according to a specific, statistically validated layout (e.g., a 3x3 design).

  • Incubation : Incubate the plates at a controlled temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours).

  • Zone Measurement : After incubation, measure the diameter of the zones of growth inhibition for each cylinder.

  • Calculation : Using statistical methods (e.g., analysis of variance - ANOVA), calculate the potency of the test sample relative to the reference standard based on the dose-response relationship (zone diameter vs. log concentration).[13]

Experimental Workflow: Microbiological Assay

cluster_prep Preparation cluster_analysis Assay & Incubation cluster_data Quantification prep_microbe Prepare Microorganism Inoculum prep_plates Prepare Inoculated Agar Plates prep_microbe->prep_plates plate_assay Pipette Solutions into Cylinders on Plates prep_plates->plate_assay prep_solutions Prepare Standard & Sample Dilutions prep_solutions->plate_assay incubation Incubate Plates (e.g., 18-24h at 37°C) plate_assay->incubation measure Measure Diameters of Inhibition Zones incubation->measure calculate Calculate Potency (Statistical Analysis) measure->calculate

Caption: Workflow for Ceftizoxime Potency by Microbiological Assay.

Performance Data: Microbiological Assay

(Data for structurally similar cephalosporins)

Validation ParameterReported PerformanceSource(s)
Accuracy (% Recovery) 100.5%[13]
101.58%[15]
Precision (RSD%)
- Repeatability1.4%[13][14]
- Intermediate Precision2.1% - 2.5%[13][14]
Linearity (r) > 0.998[13][15]

Forced Degradation Studies: Ensuring Method Specificity

A critical component of drug development and validation is the forced degradation or stress testing study.[16] Its purpose is to identify the likely degradation products that may arise during storage and handling, which helps in developing stability-indicating analytical methods.[17] An assay method is only considered "stability-indicating" if it can accurately measure the active ingredient in the presence of its degradation products.

Standard Stress Conditions

The drug substance is subjected to a range of more extreme conditions than those used for accelerated stability testing. The goal is to achieve a target degradation of 5-20%.[18]

  • Acid Hydrolysis : 0.1 M HCl at room temperature or elevated temperature.[19]

  • Base Hydrolysis : 0.1 M NaOH at room temperature.[19]

  • Oxidation : 3% Hydrogen Peroxide (H₂O₂) at room temperature.[17]

  • Thermal Degradation : Heating the solid drug substance (e.g., 60-80°C).[18]

  • Photodegradation : Exposing the drug substance to light energy (e.g., UV and visible light) as specified in ICH Q1B.

Due to its superior resolving power, HPLC is the definitive method for analyzing samples from forced degradation studies. It can separate the intact ceftizoxime peak from the peaks of various degradants, confirming the specificity of the assay.

Forced Degradation General Workflow

G cluster_stress Stress Conditions start Prepare Ceftizoxime Stock Solution acid Acid Hydrolysis (HCl) start->acid base Base Hydrolysis (NaOH) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo analysis Analyze all samples with Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Resolution (Drug vs. Degradants) analysis->evaluation

Caption: General workflow for a forced degradation study.

Synthesizing the Data: A Guide to Method Selection

The choice of assay is dictated by the specific objective of the analysis. No single method is superior in all contexts.

FeatureHPLCUV-Vis SpectrophotometryMicrobiological Assay
Specificity Excellent (Stability-indicating)Poor (Non-specific)Good (Measures bioactive drug)
Accuracy ExcellentGood to ExcellentExcellent
Precision ExcellentGoodGood
Throughput ModerateHighLow
Cost per Sample HighLowModerate
Expertise Required HighLowModerate to High
Primary Application Stability studies, impurity profiling, routine QC, pharmacokinetics.[3][8]Routine QC of pure substance, dissolution testing.Potency determination, confirmation of biological activity.[20]
Senior Scientist Recommendations:
  • For routine quality control of the pure drug substance or a simple, validated formulation , UV-Vis Spectrophotometry is an excellent choice due to its speed, simplicity, and low cost, provided its lack of specificity is not a concern.

  • For stability testing, impurity profiling, and analysis of complex formulations or biological samples , HPLC is the unequivocal gold standard. Its ability to separate and quantify ceftizoxime in the presence of other compounds is essential for regulatory compliance and ensuring product safety.[16]

  • To confirm the biological potency of the final product or to investigate potential discrepancies between chemical concentration and therapeutic effect , the Microbiological Assay is indispensable. It provides the ultimate assurance that the antibiotic is therapeutically active.

By understanding the distinct advantages and limitations of each method, researchers and drug development professionals can confidently select the most appropriate assay to generate accurate, precise, and meaningful data for ceftizoxime sodium.

References

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. 1

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. 21

  • Quality Guidelines. International Council for Harmonisation (ICH). 22

  • Validation and Application of an LC–MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine. Oxford Academic, Journal of Chromatographic Science. 8

  • ICH Q2 Analytical Method Validation. Slideshare. 23

  • Modernizing the USP Ceftizoxime Sodium HPLC Method Following the Revised USP <621> Guidelines. Agilent Technologies. 3

  • HPLC Analysis of Ceftriaxone and Ceftizoxime. Asian Journal of Chemistry. 4

  • Precision of ceftizoxime determination. ResearchGate. 7

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. 2

  • Development and Validation of RP-HPLC Method for Simultaneous Estimation of Cefotaxime Sodium and Paracetamol in Synthetic Mixture. Natural Volatiles & Essential Oils. 24

  • A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium. Brazilian Journal of Pharmaceutical Sciences. 13

  • Quantitative Methods for the Identification of Cefuroxime Sodium. International Journal of Pharmacy and Pharmaceutical Sciences. 11

  • Development and Validation of a Rapid Turbidimetric Assay to Determine the Potency of Cefuroxime Sodium in Powder for Injection. National Institutes of Health (NIH). 25

  • Structural identification and characterization of impurities in ceftizoxime sodium. ResearchGate. 6

  • Accuracy of the microbiological assay of cefuroxime sodium. ResearchGate. 15

  • Validation and Application of an LC–MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine. ResearchGate. 26

  • A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium. SciELO. 14

  • Comparison of HPLC and UV Spectrophotometric Methods for the Determination of Cefuroxime Sodium in Pharmaceutical Products. Journal of Chromatographic Science. 9

  • Validation of Analytical Method of Testing Cefotaxime Sodium in Injection Powder Preparation by High-Performance Liquid Chromatography. Berkala Ilmiah Kimia Farmasi. 5

  • Comparison of HPLC and UV spectrophotometric methods for the determination of cefuroxime sodium in pharmaceutical products. PubMed. 10

  • Application of microbiological assay to determine pharmaceutical equivalence of generic intravenous antibiotics. PubMed Central. 20

  • UV-VIS spectrophotometric study for determination of cefixime in pure form and in pharmaceuticals through complexation with Cu(II) using acetate-NaOH bufferin water: Methanol. ResearchGate. 27

  • FORCED DEGRADATION STUDY OF CEFUROXIME AXETIL IN ALKALI BY UV SPECTROPHOTOMETRY METHOD. Indo American Journal of Pharmaceutical Research. 28

  • Antibiotics—Microbial Assays. USP. 12

  • Application Notes and Protocol for Forced Degradation of Cefodizime in the Laboratory. Benchchem. 18

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 29

  • Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology. 17

  • Detection method and production process for ceftizoxime sodium preparation. Google Patents. 30

  • Validation of Cefazolin Sodium by UV-Spectrophotometric Method. Latin American Journal of Pharmacy. 31

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. 19

  • A Critical Review of Analytical Methods for Determination of Ceftriaxone Sodium. Journal of Applied Pharmaceutical Science. 32

  • Validated UV-Visible Spectrophotometric method for simultaneous estimation of Cefixime and Moxifloxacin in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research. 33

  • Comparison of several methods used for the determination of cephalosporins. Analysis of cephalexin in pharmaceutical samples. Semantic Scholar. 34

  • Comparative Guide to Analytical Methods for Cephalosporins: A Focus on Reproducibility and Robustness. Benchchem. 35

Sources

A Comparative Analysis of the Bactericidal Activity of Ceftizoxime Sodium and Cefotaxime Sodium

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of third-generation cephalosporins, ceftizoxime and cefotaxime have long been mainstays in the clinician's armamentarium against serious bacterial infections. Both are potent, broad-spectrum bactericidal agents, yet subtle but significant differences in their microbiological activity, pharmacokinetic profiles, and stability dictate their optimal application. This guide provides an in-depth, evidence-based comparison of ceftizoxime and cefotaxime, designed for researchers, scientists, and drug development professionals.

Mechanistic Framework: Shared Bactericidal Pathway

Both ceftizoxime and cefotaxime are β-lactam antibiotics that exert their bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2][3] Their primary molecular targets are the penicillin-binding proteins (PBPs), enzymes crucial for the final transpeptidation step in peptidoglycan synthesis.[1][3][4] By acylating the active site of these enzymes, the drugs effectively halt the cross-linking of peptidoglycan chains, leading to a compromised cell wall, osmotic instability, and ultimately, cell lysis.[1][4][5] This shared mechanism underscores their classification as bactericidal agents.[1]

The structural design of third-generation cephalosporins, including the syn-configuration of the methoxyimino moiety in cefotaxime, confers notable resistance to hydrolysis by many common β-lactamase enzymes produced by gram-negative bacteria.[1][6] Ceftizoxime is also highly resistant to a broad spectrum of β-lactamases.[2][7][8]

cluster_drug_action Drug Action cluster_bacterial_process Bacterial Process Ceftizoxime / Cefotaxime Ceftizoxime / Cefotaxime PBPs Penicillin-Binding Proteins (PBPs) Ceftizoxime / Cefotaxime->PBPs Binds to Transpeptidation Peptidoglycan Cross-linking PBPs->Transpeptidation Inhibits CellWall Cell Wall Synthesis Transpeptidation->CellWall CellLysis Bacterial Cell Lysis CellWall->CellLysis Leads to

Caption: Mechanism of Action for Ceftizoxime and Cefotaxime.

Comparative In Vitro Activity: A Nuanced Perspective

While both drugs exhibit broad-spectrum activity, comparative studies reveal important distinctions in their potency against specific pathogens.

Gram-Negative Bacilli

Generally, both ceftizoxime and cefotaxime demonstrate excellent activity against a wide range of gram-negative bacteria, particularly Enterobacteriaceae.[6][9] However, some studies indicate that ceftizoxime may have a slight edge. One comparative study found the activity of ceftizoxime exceeded that of cefotaxime by a factor of four or more against strains of Klebsiella, Enterobacter, Providencia, and Serratia.[10][11]

Anaerobic Bacteria

Ceftizoxime has demonstrated significantly greater activity against anaerobic organisms, including Bacteroides fragilis, compared to cefotaxime.[9][10][12] This enhanced anaerobic coverage can be a critical advantage in treating mixed infections, such as intra-abdominal infections.[12]

Streptococcus pneumoniae

The comparative efficacy against Streptococcus pneumoniae, especially penicillin-resistant strains (PRSP), is a key point of differentiation. Multiple studies have shown that ceftizoxime typically exhibits higher minimum inhibitory concentrations (MICs) against PRSP compared to cefotaxime.[13][14][15] In some cases, the microbiological activity of ceftizoxime against these strains can be up to 32-fold less than that of cefotaxime.[12][13] Time-kill kinetic studies have further confirmed the diminished bactericidal activity of ceftizoxime against penicillin-resistant isolates of S. pneumoniae.[14] For this reason, cefotaxime is often preferred for treating proven or suspected pneumococcal infections in regions with a high prevalence of penicillin resistance.[14]

Data Summary: Minimum Inhibitory Concentrations (MICs)

The following table summarizes typical MIC ranges for ceftizoxime and cefotaxime against key clinical isolates. These values are illustrative and can vary based on geographic location and testing methodology.

OrganismCeftizoxime MIC (µg/mL)Cefotaxime MIC (µg/mL)Key Observations
Escherichia coli≤1≤1Both highly active.[9]
Klebsiella pneumoniae≤1≤1Ceftizoxime may be more potent.[10][11]
Enterobacter spp.≤1≤1Ceftizoxime may be more potent.[10][11]
Serratia marcescens≤1≤1Ceftizoxime may be more potent.[10][11]
Pseudomonas aeruginosaPoor activityGenerally poor activityNeither is a first-line agent.[6][16]
Staphylococcus aureus (MSSA)3-8EffectiveBoth are active.[1][9]
Streptococcus pneumoniae (Penicillin-Susceptible)EffectiveEffectiveBoth are highly active.
Streptococcus pneumoniae (Penicillin-Resistant)Can be ≥2562.0-6.0Cefotaxime is significantly more active.[14][15]
Bacteroides fragilis16-64Less activeCeftizoxime has superior activity.[9][10]

Pharmacokinetics and Metabolism: A Tale of Two Fates

The pharmacokinetic profiles of ceftizoxime and cefotaxime present another critical point of comparison, directly impacting their dosing and in vivo bactericidal activity.

Ceftizoxime:

  • Metabolism: Ceftizoxime is not metabolized in the body.[7][9][17]

  • Excretion: It is excreted virtually unchanged by the kidneys.[8][9][17]

  • Half-life: The serum half-life of ceftizoxime is approximately 1.7 to 2.05 hours.[9][18][19]

Cefotaxime:

  • Metabolism: Cefotaxime is partially metabolized in the liver to an active metabolite, desacetylcefotaxime.[5][6][20]

  • Excretion: Both the parent drug and its active metabolite are primarily excreted by the kidneys.[6][20]

  • Half-life: The elimination half-life of cefotaxime is shorter, at approximately one hour.[6][18]

The longer half-life of ceftizoxime can be advantageous, potentially allowing for less frequent dosing intervals. Furthermore, the presence of the active desacetylcefotaxime metabolite can prolong the microbiological action of cefotaxime, particularly against organisms for which the metabolite has inherent activity or acts synergistically with the parent compound.[21]

A study comparing serum bactericidal activity found that ceftizoxime's longer half-life compensated for its slightly lower microbiological activity against intermediately penicillin-resistant S. pneumoniae, resulting in a statistically greater time that serum drug concentrations remained above the MIC (T > MIC).[18][22] However, another study concluded that the serum bactericidal activity of ceftizoxime was greater and more prolonged than that of cefotaxime against members of the Enterobacteriaceae family.[19][23]

Clinical Efficacy: Context is Key

In clinical settings, both antibiotics have demonstrated high efficacy for treating a variety of infections, including urinary tract, respiratory, and skin and soft tissue infections, as well as bacteremia.[9][17][24] A randomized multicenter study found that both ceftizoxime and cefotaxime had an overall clinical efficacy of 90% and a bacteriological eradication rate of 95% in hospitalized patients with moderate to severe infections.[24]

The choice between the two often comes down to the specific pathogen, site of infection, and local resistance patterns. For instance, due to its superior activity against penicillin-resistant S. pneumoniae, cefotaxime may be favored for meningitis or pneumonia in areas where this is a concern. Conversely, ceftizoxime's enhanced anaerobic coverage makes it a strong candidate for intra-abdominal infections.[12]

Experimental Methodologies for Comparative Assessment

To ensure the trustworthiness and reproducibility of comparative bactericidal data, standardized experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. Broth microdilution is a standard method.

start Prepare serial two-fold dilutions of antibiotic in microtiter plate inoculate Inoculate each well with a standardized bacterial suspension start->inoculate incubate Incubate plates at 35-37°C for 16-20 hours inoculate->incubate read Visually inspect for turbidity (bacterial growth) incubate->read determine MIC is the lowest concentration with no visible growth read->determine

Sources

Safety Operating Guide

Operational Safety Protocol: Ceftizoxime Sodium Handling & Containment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

Ceftizoxime sodium (CAS: 68401-82-1) is a third-generation cephalosporin antibiotic.[1] While it does not possess the high cytotoxicity of antineoplastics, it presents a critical immunological hazard .

The Invisible Threat: Haptenization The primary risk is not acute toxicity, but respiratory and dermal sensitization . Beta-lactam antibiotics act as haptens; they are small molecules that, upon binding to carrier proteins in your body (like serum albumin), become immunogenic.

  • Mechanism: The beta-lactam ring opens and covalently binds to lysine residues on proteins.

  • Consequence: The immune system recognizes this complex as "foreign." Subsequent exposures—even to trace amounts—can trigger IgE-mediated anaphylaxis or T-cell-mediated contact dermatitis.

Operational Rule: Treat Ceftizoxime sodium dust as an airborne pathogen. Containment is the primary control; PPE is the secondary line of defense.

Risk Assessment & PPE Matrix

The level of protection required scales with the potential for aerosolization. A solution in a sealed vial poses significantly less risk than weighing dry powder.

PPE Selection Matrix
OperationHazard LevelRespiratory ProtectionDermal ProtectionEngineering Control
Storage/Transport (Sealed containers)LowSurgical Mask (Optional)Single Nitrile GlovesGeneral Lab Ventilation
Solution Handling (Pipetting, aliquoting)ModerateN95 RespiratorDouble Nitrile Gloves + Lab CoatClass II BSC or Fume Hood
Powder Weighing (< 1g)HighN95 or P100 RespiratorDouble Nitrile Gloves + Tyvek SleevesChemical Fume Hood (Certified)
Bulk Handling (> 1g) or Spill CleanupCriticalPAPR (Powered Air Purifying Respirator)Tyvek Coverall + Double GlovesChemical Fume Hood / Isolator
Decision Logic: PPE Selection

The following decision tree illustrates the logical flow for selecting appropriate protective equipment based on the physical state and quantity of the antibiotic.

PPE_Decision_Tree Start Start: Handling Ceftizoxime Sodium State Physical State? Start->State Liquid Liquid / Solution State->Liquid Solid Solid / Powder State->Solid Quant_Liq Open Container? Liquid->Quant_Liq Quant_Sol Quantity? Solid->Quant_Sol Low_Risk Standard PPE: Lab Coat, Single Gloves, Safety Glasses Quant_Liq->Low_Risk No (Sealed) Med_Risk Enhanced PPE: N95, Double Gloves, Fume Hood Quant_Liq->Med_Risk Yes (Pipetting) Quant_Sol->Med_Risk < 1 gram High_Risk Max Containment: PAPR/P100, Tyvek Suit, Double Gloves Quant_Sol->High_Risk > 1 gram / Spills

Figure 1: Logic flow for determining PPE requirements based on physical state and operational scale.

Operational Protocols
A. The "Double-Glove" Technique

Why double glove? The outer glove acts as a sacrificial barrier. If the outer glove is contaminated, it can be removed without exposing the skin.

  • Inner Glove: Bright color (e.g., orange or purple nitrile).

  • Outer Glove: Standard color (e.g., blue or white nitrile).

  • Visual Check: If you see the inner color clearly through a breach, stop and change immediately.

  • Technique: Tape the inner glove cuff to your lab coat/Tyvek sleeve to create a seal.

B. Weighing & Solubilization
  • Setup: Place a plastic backed absorbent mat (benchkote) inside the fume hood. This captures any micro-spills.

  • Static Control: Use an anti-static gun or bar if available. Cephalosporin powders can be static and "jump," increasing inhalation risk.

  • Weighing: Open the stock container only inside the hood.

  • Solubilization: Add solvent slowly down the side of the vessel to minimize aerosol displacement.

C. Decontamination & Inactivation

Standard ethanol (70%) does NOT inactivate Ceftizoxime; it only spreads it. You must chemically break the beta-lactam ring.

  • Decontamination Agent: 10% Fresh Bleach Solution (Sodium Hypochlorite).

  • Mechanism: Oxidative ring opening of the beta-lactam core, rendering the molecule pharmacologically and immunologically inert [1].

  • Protocol:

    • Absorb bulk liquid with paper towels.

    • Flood surface with 10% bleach.

    • Wait 15-30 minutes (Contact time is critical).

    • Wipe with water (to remove bleach residue and prevent steel corrosion).

    • Final wipe with 70% Ethanol.

Workflow: Donning & Doffing

Improper removal of PPE (doffing) is the most common point of self-contamination.

Doffing_Workflow Start Contaminated Zone Step1 1. Sanitize Outer Gloves (70% EtOH) Start->Step1 Step2 2. Remove Outer Gloves (Peel from cuff) Step1->Step2 Step3 3. Remove Gown/Tyvek (Roll inside-out) Step2->Step3 Step4 4. Remove Eye Protection (Handle by arms) Step3->Step4 Step5 5. Remove Mask/Respirator (Do not touch front) Step4->Step5 Step6 6. Remove Inner Gloves Step5->Step6 End 7. Wash Hands (Soap & Water 20s) Step6->End

Figure 2: Sequential doffing procedure to minimize cross-contamination risk.

Disposal Logistics

Never dispose of Ceftizoxime sodium in standard trash or down the drain. Antibiotics in the water supply contribute to antimicrobial resistance (AMR).

  • Solid Waste: Collect in yellow "Chemo/Incineration" waste bags.

  • Liquid Waste: Collect in a dedicated carboy labeled "Beta-Lactam Waste."

  • Destruction: The only acceptable final disposal method is High-Temperature Incineration (>1000°C) to ensure complete thermal degradation of the lactam ring [2].

References
  • Giraldo-Aguirre, A. L., et al. (2017). "Electrochemical treatment of penicillin, cephalosporin, and fluoroquinolone antibiotics via active chlorine." Environmental Science and Pollution Research.

  • U.S. Food and Drug Administration (FDA). (2013).[2] "Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination."

  • Thermo Fisher Scientific. (2025).[3][4] "Safety Data Sheet: Ceftizoxime Sodium."

  • National Institute for Occupational Safety and Health (NIOSH). (2016). "NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings."

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.